Ac-Gly-Pro-AFC
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-(2-acetamidoacetyl)-N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O5/c1-10(26)23-9-16(27)25-6-2-3-14(25)18(29)24-11-4-5-12-13(19(20,21)22)8-17(28)30-15(12)7-11/h4-5,7-8,14H,2-3,6,9H2,1H3,(H,23,26)(H,24,29)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKLIRUAUNZTRY-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1CCCC1C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCC(=O)N1CCC[C@H]1C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901133586 | |
| Record name | L-Prolinamide, N-acetylglycyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901133586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886993-02-8 | |
| Record name | L-Prolinamide, N-acetylglycyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886993-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Prolinamide, N-acetylglycyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901133586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is the mechanism of Ac-Gly-Pro-AFC fluorescence?
An In-depth Technical Guide to the Mechanism of Ac-Gly-Pro-AFC Fluorescence
Introduction
Acetyl-Glycyl-L-Prolyl-7-amino-4-trifluoromethylcoumarin (this compound) is a fluorogenic substrate meticulously designed for the sensitive detection and quantification of specific post-proline cleaving endopeptidase activity. Its principal application lies in the characterization of Fibroblast Activation Protein (FAP), a serine protease implicated in tumor growth and tissue remodeling.[1][2][3][4] The substrate is also utilized in studying the broader family of prolyl oligopeptidases, including Dipeptidyl Peptidase IV (DPP-IV), though with different specificity.[5][6] This guide elucidates the core mechanism of its fluorescence, presents key quantitative data, and provides detailed experimental protocols for its application in research and drug development.
Core Mechanism of Fluorescence
The fluorescence mechanism of this compound is based on the principle of enzymatic release of a quenched fluorophore. In its intact, conjugated state, the 7-amino-4-trifluoromethylcoumarin (AFC) moiety is non-fluorescent. The acetylated dipeptide (Ac-Gly-Pro) effectively quenches the intrinsic fluorescence of the AFC group.
The enzymatic reaction proceeds as follows:
-
Enzyme Binding: A specific endopeptidase, such as FAP, recognizes and binds to the Gly-Pro dipeptide sequence.
-
Proteolytic Cleavage: The enzyme catalyzes the hydrolysis of the amide bond between the C-terminus of the proline residue and the amino group of the AFC molecule.
-
Fluorophore Release: This cleavage releases the free AFC molecule.
-
Fluorescence Emission: Unbound from the quenching peptide, the free AFC molecule can now be excited by light at its maximum absorbance wavelength and will subsequently emit a strong fluorescent signal.[7][8] This emitted fluorescence is directly proportional to the amount of AFC released and, therefore, to the enzymatic activity present in the sample.
The released fluorophore, 7-amino-4-trifluoromethylcoumarin (AFC), has distinct spectral properties that are leveraged for its detection.[9][10]
Enzyme Specificity and Kinetics
This compound is a specific substrate for the endopeptidase activity of Fibroblast Activation Protein (FAP).[1][2][4] It is also cleaved by other dipeptidyl peptidases like DPP-IV, DPP8, and DPP9, which are known to cleave peptides with L-proline at the penultimate position.[6] However, the kinetic parameters indicate a high specificity for FAP. When studying a mixed sample, specific inhibitors are often necessary to differentiate the activity of FAP from other peptidases.[5][11]
Data Presentation: Quantitative Summary
The following tables summarize the key quantitative parameters for this compound and its fluorescent product, AFC.
Table 1: Physicochemical and Spectral Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Excitation Max (nm) | Emission Max (nm) |
|---|---|---|---|---|
| This compound | C₁₉H₁₈F₃N₃O₅ | 425.36[12][13] | N/A (Quenched) | N/A (Quenched) |
| AFC (Fluorophore) | C₁₀H₆F₃NO₂ | 229.16[7][10] | 376 - 400[7][8][9] | 482 - 505[4][8][9] |
Table 2: Kinetic Parameters for FAP
| Parameter | Value | Source |
|---|---|---|
| K_m | 330 ± 30 µM | [1][14] |
| k_cat | 7.7 ± 0.2 s⁻¹ |[1][14] |
Experimental Protocols
This section provides a detailed methodology for a standard FAP or DPP-IV activity assay and an inhibitor screening protocol using this compound.
Protocol 1: Enzyme Activity Assay
This protocol is designed to measure the kinetic activity of a purified enzyme or enzyme in a biological sample like serum or cell lysate.
1. Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 1 mM EDTA.[15] Prepare by diluting a 10X stock. Store at 4°C.
-
Enzyme Solution: Prepare a stock solution of recombinant FAP or DPP-IV. Just before the assay, thaw on ice and dilute to the desired working concentration (e.g., 1-10 ng per reaction) in cold Assay Buffer.[6][15] Keep on ice.
-
Substrate Solution: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Dilute with Assay Buffer to the final desired concentration (e.g., 2x the final assay concentration, typically 100-500 µM). Protect from light.
-
AFC Standard: Prepare a 1 mM stock solution of AFC in DMSO.[10] Create a standard curve by serially diluting in Assay Buffer to concentrations ranging from 0 to 50 µM. This is crucial for converting relative fluorescence units (RFU) to the concentration of the product.
2. Assay Procedure (96-well plate format):
-
Add 50 µL of Assay Buffer to each well of a black, clear-bottom 96-well plate.
-
For sample wells, add 10 µL of the diluted enzyme solution.
-
For background control wells, add 10 µL of Assay Buffer instead of the enzyme.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding 40 µL of the pre-warmed Substrate Solution to all wells. The final reaction volume is 100 µL.
-
Immediately place the plate in a fluorescence microplate reader.
3. Data Acquisition:
-
Set the plate reader to measure fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[4][8]
-
Record fluorescence intensity every 1-2 minutes for a period of 30-60 minutes at 37°C.
4. Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all sample readings.
-
Plot the fluorescence intensity (RFU) against time. The initial, linear portion of this curve represents the reaction rate (V₀).
-
Calculate the slope of this linear portion (ΔRFU/min).
-
Use the AFC standard curve to convert the rate from RFU/min to µmol/min.
-
Enzyme activity (Units/mL) is calculated based on the rate of AFC production, the volume of the enzyme used, and its dilution factor. One unit is defined as the amount of enzyme that hydrolyzes 1.0 µmole of substrate per minute at 37°C.[16]
Protocol 2: Inhibitor Screening Assay
This protocol is adapted to screen for potential inhibitors of FAP or DPP-IV.
1. Reagent and Plate Setup:
-
Prepare reagents as described in Protocol 1. Additionally, dissolve test inhibitors in a suitable solvent (e.g., DMSO) and prepare serial dilutions.
-
In a 96-well plate, set up the following wells in triplicate:
2. Assay Procedure:
-
Cover the plate and incubate for 10-15 minutes at 37°C to allow inhibitors to interact with the enzyme.
-
Initiate the reactions by adding 50 µL of the Substrate Solution to all wells.
-
Immediately begin kinetic measurement as described in Protocol 1.
3. Data Analysis:
-
Calculate the reaction rate (V) for each well by determining the slope of the linear phase of fluorescence increase over time.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor - V_background) / (V_100%_activity - V_background)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).
Conclusion
This compound is a robust and sensitive tool for probing the activity of FAP and other prolyl oligopeptidases. Its mechanism, based on the enzymatic release of the highly fluorescent AFC molecule, allows for continuous, real-time monitoring of enzyme kinetics. The detailed protocols provided herein offer a standardized framework for researchers to reliably quantify enzyme activity and screen for novel inhibitors, facilitating advancements in drug discovery and the understanding of protease biology in health and disease.
References
- 1. shop.bachem.com [shop.bachem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Spectrum [AFC (7-Amino-4-trifluoromethylcoumarin)] | AAT Bioquest [aatbio.com]
- 10. AFC (7-Amino-4-trifluoromethylcoumarin) | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound | 886993-02-8 [amp.chemicalbook.com]
- 13. This compound | 886993-02-8 | FA110612 | Biosynth [biosynth.com]
- 14. This compound -上海鸿肽生物科技有限公司 [hongtide.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
An In-Depth Technical Guide to the Synthesis and Purification of Ac-Gly-Pro-AFC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies for the synthesis and purification of Acetyl-Glycyl-L-Prolyl-7-amino-4-trifluoromethylcoumarin (Ac-Gly-Pro-AFC), a widely utilized fluorogenic substrate for dipeptidyl peptidase IV (DPP-IV) and other related proline-specific peptidases. The following sections detail the chemical synthesis, purification protocols, and characterization of this important research tool.
Introduction
This compound is a sensitive and specific substrate for enzymes that cleave X-Prolyl or X-Alanyl dipeptides from the N-terminus of polypeptides. Upon enzymatic cleavage of the Pro-AFC bond, the highly fluorescent 7-amino-4-trifluoromethylcoumarin (AFC) is released, resulting in a measurable increase in fluorescence intensity. This property makes this compound an invaluable reagent in high-throughput screening for inhibitors of enzymes such as DPP-IV, which is a key target in the development of therapeutics for type 2 diabetes. The synthesis and subsequent purification of high-purity this compound are critical for obtaining accurate and reproducible experimental results.
Synthesis of this compound
The synthesis of this compound is most effectively achieved using Solid-Phase Peptide Synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The use of excess reagents drives reactions to completion, and purification is simplified by washing the resin-bound product. The general strategy involves the sequential coupling of proline and glycine, followed by N-terminal acetylation and finally, the coupling of the dipeptide to 7-amino-4-trifluoromethylcoumarin.
Experimental Protocol: Solid-Phase Synthesis
A standard Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is employed for the synthesis of the Ac-Gly-Pro dipeptide.
Table 1: Materials and Reagents for Synthesis
| Material/Reagent | Grade/Purity | Supplier (Example) |
| Rink Amide Resin | 100-200 mesh, 0.5-0.8 mmol/g | Sigma-Aldrich |
| Fmoc-Pro-OH | >99% | Bachem |
| Fmoc-Gly-OH | >99% | Bachem |
| 7-Amino-4-trifluoromethylcoumarin | >98% | Cayman Chemical |
| N,N'-Diisopropylcarbodiimide (DIC) | >99% | Sigma-Aldrich |
| 1-Hydroxybenzotriazole (HOBt) | >98% | Sigma-Aldrich |
| Piperidine | ACS Grade | Fisher Scientific |
| Acetic Anhydride | ACS Grade | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Fisher Scientific |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| Trifluoroacetic acid (TFA) | ACS Grade | Sigma-Aldrich |
| Triisopropylsilane (TIS) | >98% | Sigma-Aldrich |
Protocol:
-
Resin Swelling: Swell Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc-Proline Coupling:
-
Deprotect the resin by treating with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF and DCM.
-
Activate Fmoc-Pro-OH (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Fmoc-Glycine Coupling:
-
Deprotect the resin-bound proline by treating with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF and DCM.
-
Activate Fmoc-Gly-OH (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
N-Terminal Acetylation:
-
Deprotect the resin-bound glycine by treating with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF and DCM.
-
Treat the resin with a solution of acetic anhydride (10 eq.) and diisopropylethylamine (DIPEA) (10 eq.) in DMF for 30 minutes.
-
Wash the resin with DMF and DCM.
-
-
Cleavage from Resin and Coupling to AFC:
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
-
Treat the resin with the cleavage cocktail for 2 hours to cleave the Ac-Gly-Pro peptide.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge and dry the crude Ac-Gly-Pro peptide.
-
Dissolve the crude peptide and 7-amino-4-trifluoromethylcoumarin (1.2 eq.) in DMF.
-
Add a coupling agent such as HATU (1.2 eq.) and DIPEA (2 eq.) and stir overnight at room temperature.
-
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Synthesis Workflow Diagram
Ac-Gly-Pro-AFC: A Comprehensive Technical Guide to a Selective Fluorogenic Substrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive overview of the discovery, history, and applications of the fluorogenic substrate Acetyl-Glycyl-Prolyl-7-Amino-4-trifluoromethylcoumarin (Ac-Gly-Pro-AFC). Initially developed as a selective tool for studying the enzymatic activity of Fibroblast Activation Protein (FAP), its unique properties have positioned it as a valuable reagent in protease research and drug discovery. This document details the historical context of its development, its synthesis, and its enzymatic kinetics with key proteases. Furthermore, it provides detailed experimental protocols for its use in enzyme assays and inhibitor screening, alongside visualizations of relevant signaling pathways and experimental workflows.
Discovery and History
The development of this compound emerged from the need for selective substrates to differentiate the activity of two closely related serine proteases: Fibroblast Activation Protein (FAP) and Dipeptidyl Peptidase IV (DPP4). Both enzymes recognize substrates containing a penultimate proline residue, leading to significant cross-reactivity with early fluorogenic substrates.
Prior to 2006, substrates like Gly-Pro-AMC (7-amino-4-methylcoumarin) were widely used to measure dipeptidyl peptidase activity. However, these substrates were efficiently cleaved by both FAP and DPP4, making it challenging to specifically study the activity of FAP, a promising target in cancer therapy and other fibro-proliferative diseases.
A pivotal breakthrough came from the work of Edosada and colleagues in 2006, published in the Journal of Biological Chemistry.[1] Their research focused on exploiting a key difference between the two enzymes: FAP possesses endopeptidase activity, while DPP4 is strictly an exopeptidase. This means FAP can cleave peptide bonds internally within a peptide chain, whereas DPP4 can only cleave dipeptides from the N-terminus.
The researchers hypothesized that an N-terminally blocked substrate would be resistant to cleavage by DPP4 but could still be processed by the endopeptidase activity of FAP. This led to the design and synthesis of this compound, where the acetyl group (Ac) blocks the N-terminus. Their study demonstrated that this compound is indeed a selective substrate for FAP, exhibiting robust cleavage by FAP while showing minimal hydrolysis by DPP4.[1] This discovery provided a crucial tool for the specific investigation of FAP activity and paved the way for the development of selective FAP inhibitors.
Physicochemical Properties and Synthesis
This compound is a synthetic peptide derivative with a molecular weight of 425.36 g/mol and the chemical formula C₁₉H₁₈F₃N₃O₅. The molecule consists of an N-terminally acetylated Gly-Pro dipeptide linked to the fluorophore 7-amino-4-trifluoromethylcoumarin (AFC). The AFC fluorophore is weakly fluorescent when conjugated to the peptide. Upon enzymatic cleavage of the amide bond between proline and AFC, the free AFC is released, resulting in a significant increase in fluorescence.
Synthesis of this compound
Step 1: Synthesis of 7-Amino-4-trifluoromethylcoumarin (AFC)
The synthesis of the AFC fluorophore has been described in the literature.[2]
Step 2: Synthesis of N-Acetyl-Gly-Pro Dipeptide
-
Protection of Proline: The synthesis begins with the protection of the carboxylic acid group of L-proline, typically as a methyl or ethyl ester, to prevent side reactions.
-
Coupling of Glycine: N-terminally protected glycine (e.g., with a Boc or Fmoc group) is then coupled to the proline ester using a standard peptide coupling reagent such as dicyclohexylcarbodiimide (DCC) or HBTU.
-
Deprotection of Glycine: The N-terminal protecting group of glycine is removed.
-
Acetylation: The free amino group of the glycyl residue is then acetylated using acetic anhydride or acetyl chloride.
-
Deprotection of Proline: The ester protecting group on the proline is removed by saponification to yield the free carboxylic acid of Ac-Gly-Pro.
Step 3: Coupling of Ac-Gly-Pro to AFC
-
Activation of Ac-Gly-Pro: The carboxylic acid of the Ac-Gly-Pro dipeptide is activated, for example, by conversion to an acid chloride or by using a coupling agent.
-
Coupling Reaction: The activated dipeptide is then reacted with 7-amino-4-trifluoromethylcoumarin to form the final product, this compound.
-
Purification: The final compound is purified using techniques such as column chromatography and/or recrystallization to ensure high purity.
Quantitative Data: Enzymatic Kinetics
The key feature of this compound is its selectivity for FAP over DPP4 and other related proteases. This selectivity is reflected in its kinetic parameters, specifically the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat).
| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| FAP | 330 | 7.7 | 2.3 x 10⁴ | [1] |
| DPP4 | >1000 | - | - | [1] |
| DPP8 | - | - | - | |
| DPP9 | - | - | - |
Experimental Protocols
FAP Enzyme Activity Assay
This protocol is adapted from the principles described in the literature for fluorogenic protease assays.[1]
Materials:
-
Recombinant human FAP enzyme
-
This compound substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 140 mM NaCl
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 400 nm, Emission: 505 nm)
-
DMSO for substrate stock solution
Procedure:
-
Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
Prepare Working Solutions:
-
Dilute the FAP enzyme in Assay Buffer to the desired working concentration (e.g., 10 nM).
-
Dilute the this compound stock solution in Assay Buffer to a series of working concentrations (e.g., for Km determination, concentrations ranging from 0.1x to 10x the expected Km).
-
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of the FAP enzyme working solution.
-
Include control wells with 50 µL of Assay Buffer only (no enzyme) to measure background fluorescence.
-
-
Initiate Reaction:
-
Start the reaction by adding 50 µL of the this compound working solution to each well.
-
-
Fluorescence Measurement:
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) at 37°C.
-
-
Data Analysis:
-
Subtract the background fluorescence from the fluorescence readings of the enzyme-containing wells.
-
Calculate the initial reaction velocity (rate of fluorescence increase) from the linear portion of the progress curve.
-
For Km and kcat determination, plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.
-
High-Throughput Screening (HTS) for FAP Inhibitors
This protocol provides a framework for screening compound libraries for FAP inhibitory activity.
Materials:
-
Recombinant human FAP enzyme
-
This compound substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 140 mM NaCl
-
Compound library dissolved in DMSO
-
Positive control inhibitor (e.g., a known FAP inhibitor)
-
384-well black microplates
-
Automated liquid handling system
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute FAP enzyme in Assay Buffer to a concentration that gives a robust signal within the linear range of the assay.
-
Prepare this compound in Assay Buffer at a concentration equal to its Km value (approximately 330 µM).
-
-
Compound Plating:
-
Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of each compound from the library into the wells of the 384-well plate.
-
Include control wells:
-
Negative control (DMSO only, no inhibitor)
-
Positive control (known FAP inhibitor)
-
-
-
Enzyme Addition and Pre-incubation:
-
Add 10 µL of the diluted FAP enzyme solution to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the compounds to interact with the enzyme.
-
-
Substrate Addition and Reaction:
-
Add 10 µL of the this compound solution to each well to start the reaction.
-
-
Fluorescence Measurement:
-
Incubate the plate at 37°C for a fixed time (e.g., 30 minutes).
-
Measure the end-point fluorescence intensity in a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the controls.
-
Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
Fibroblast Activation Protein (FAP) Signaling
FAP is a type II transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) and in the stroma of many epithelial cancers. Its enzymatic activity is implicated in tumor growth, invasion, and metastasis through the degradation of extracellular matrix components and the processing of signaling molecules.
Caption: FAP signaling pathway in the tumor microenvironment.
Dipeptidyl Peptidase IV (DPP4) Signaling
DPP4 is a transmembrane glycoprotein with a primary role in glucose homeostasis through the degradation of incretin hormones. It is a well-established target for the treatment of type 2 diabetes.
Caption: DPP4 signaling pathway in glucose metabolism.
Experimental Workflows
Workflow for FAP Inhibitor Screening
The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify FAP inhibitors using this compound.
Caption: High-throughput screening workflow for FAP inhibitors.
Conclusion
This compound stands as a testament to the power of rational substrate design in advancing our understanding of complex biological systems. Its development provided a much-needed tool for the selective study of FAP, an enzyme of significant interest in oncology and other diseases. This technical guide has provided a comprehensive overview of its discovery, synthesis, and application, equipping researchers with the knowledge and protocols necessary to effectively utilize this valuable fluorogenic substrate in their own investigations. As research into FAP and related proteases continues, this compound will undoubtedly remain an important reagent for elucidating enzymatic function and discovering novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and chemistry of 7-amino-4-(trifluoromethyl)coumarin and its amino acid and peptide derivatives (Journal Article) | OSTI.GOV [osti.gov]
- 3. Facile synthesis of 7-amino-4-carbamoylmethylcoumarin (ACC)-containing solid supports and their corresponding fluorogenic protease substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis of the fluorescent amino acid rac-(7-hydroxycoumarin-4-yl)ethylglycine [beilstein-journals.org]
An In-depth Technical Guide to Ac-Gly-Pro-AFC: A Fluorogenic Substrate for Fibroblast Activation Protein (FAP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-Gly-Pro-AFC (Acetyl-Glycyl-Prolyl-7-amino-4-trifluoromethylcoumarin) is a synthetic fluorogenic substrate designed for the sensitive and specific measurement of Fibroblast Activation Protein (FAP) activity. FAP, a type II transmembrane serine protease, is minimally expressed in healthy tissues but is significantly upregulated in the tumor microenvironment, particularly on cancer-associated fibroblasts (CAFs), as well as in sites of tissue remodeling and inflammation. This differential expression makes FAP a compelling target for cancer diagnostics and therapeutics. This guide provides a comprehensive overview of the molecular characteristics, experimental applications, and relevant biological pathways associated with this compound.
Core Molecular and Spectroscopic Data
This compound is a custom-synthesized peptide derivative that, upon cleavage by FAP, releases the highly fluorescent compound 7-amino-4-trifluoromethylcoumarin (AFC). The key quantitative data for this substrate are summarized in the table below.
| Parameter | Value | Reference |
| Molecular Weight | 425.36 g/mol | [1][2] |
| Chemical Formula | C₁₉H₁₈F₃N₃O₅ | [1][2] |
| Michaelis-Menten Constant (Kₘ) | 330 ± 30 μM | [3] |
| Catalytic Rate Constant (k_cat) | 7.7 ± 0.2 s⁻¹ | [3] |
| Excitation Wavelength (of AFC) | ~400 nm | [4][5] |
| Emission Wavelength (of AFC) ** | ~505 nm | [4][5] |
Experimental Protocols
FAP Activity Assay using this compound
This protocol is adapted from established methods for measuring FAP activity using fluorogenic substrates.
Materials:
-
Recombinant human FAP
-
This compound substrate
-
Assay Buffer: 50 mM Tris, 1 M NaCl, 1 mg/mL BSA, pH 7.5
-
DMSO (for dissolving the substrate)
-
Black 96-well or 384-well microplate
-
Fluorescence plate reader with excitation at ~400 nm and emission at ~505 nm
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the substrate to the desired working concentration in Assay Buffer. A typical starting concentration for the assay is 2x the Kₘ value.
-
Enzyme Preparation: Dilute the recombinant human FAP to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically but a starting point could be in the low nanomolar range.
-
Assay Reaction:
-
Add 50 µL of the diluted FAP enzyme solution to each well of the microplate.
-
To initiate the reaction, add 50 µL of the diluted this compound substrate solution to each well.
-
Include control wells:
-
Substrate Blank: 50 µL of Assay Buffer and 50 µL of the substrate solution (no enzyme).
-
Enzyme Blank: 50 µL of the enzyme solution and 50 µL of Assay Buffer (no substrate).
-
-
-
Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) in kinetic mode. Use an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.
-
Data Analysis:
-
Subtract the background fluorescence (from the substrate blank) from all readings.
-
Determine the rate of substrate cleavage by calculating the slope of the linear portion of the fluorescence versus time curve.
-
The rate of reaction can be converted to the concentration of product formed using a standard curve generated with free AFC.
-
Signaling Pathways and Biological Context
FAP is implicated in several signaling pathways that are crucial for tumor progression, invasion, and metastasis. Understanding these pathways provides a biological context for the use of this compound in research.
Caption: FAP influences key oncogenic signaling pathways including PI3K/AKT, SHH/GLI1, and ERK.
Experimental Workflow
The following diagram outlines a typical experimental workflow for characterizing FAP inhibitors using this compound.
References
Navigating the Matrix: A Technical Guide to the Solubility and Stability of Ac-Gly-Pro-AFC in Buffers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-Gly-Pro-AFC (N-acetylglycyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-L-prolinamide) is a fluorogenic substrate widely employed in the characterization of post-proline cleaving serine proteases, most notably Fibroblast Activation Protein (FAP) and Dipeptidyl Peptidase IV (DPP-IV). The enzymatic cleavage of the bond between proline and 7-amino-4-trifluoromethylcoumarin (AFC) liberates the highly fluorescent AFC molecule, providing a sensitive and continuous measure of enzyme activity. Accurate and reproducible enzymatic assays are critically dependent on the proper handling of this substrate, particularly its solubility and stability in aqueous buffer systems. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound, along with detailed experimental protocols for their determination.
Core Concepts: Solubility and Stability
The utility of this compound in enzymatic assays is fundamentally governed by two key physicochemical properties:
-
Solubility: The maximum concentration to which a compound can be dissolved in a given solvent to form a homogenous solution. For this compound, achieving a sufficient concentration in an aqueous buffer without precipitation is essential for kinetic studies.
-
Stability: The resistance of the compound to chemical degradation under specific conditions (e.g., pH, temperature, light exposure). The hydrolysis of the amide bond in this compound, either autocatalytic or buffer-catalyzed, can lead to the release of AFC, resulting in high background fluorescence and inaccurate enzyme activity measurements.
Data Presentation: Solubility and Storage of this compound
Quantitative data on the solubility and stability of this compound in a wide range of aqueous buffers is not extensively documented in publicly available literature. The information available is primarily from commercial suppliers and incidental mentions in research articles.
Table 1: Reported Solubility of this compound
| Solvent | Reported Solubility | Source |
| DMSO | ≥10 mg/mL | Commercial Supplier Data Sheets |
| Ethanol | ≥10 mg/mL | Commercial Supplier Data Sheets |
| Water | Information not available | - |
| Aqueous Buffers | Information not available | - |
Table 2: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Source |
| Solid | -20°C to -15°C | Years | Commercial Supplier Recommendations |
| Stock Solution (in DMSO) | -20°C or -80°C | Up to 6 months[1] | Commercial Supplier Recommendations |
Experimental Protocols
Given the limited availability of specific data, researchers are encouraged to empirically determine the solubility and stability of this compound in their buffer systems of interest. The following protocols provide a framework for these assessments.
Protocol 1: Determination of this compound Solubility in Aqueous Buffers
This protocol outlines a method to estimate the solubility of this compound in a specific aqueous buffer using serial dilutions and visual inspection.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Aqueous buffer of interest (e.g., Tris-HCl, PBS, MES)
-
Microcentrifuge tubes
-
Vortex mixer
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare a high-concentration stock solution: Dissolve a known mass of this compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
-
Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in your aqueous buffer of interest. For example, create a 2-fold serial dilution series in 1.5 mL microcentrifuge tubes, with the final concentration of DMSO kept constant and at a low percentage (e.g., <1% v/v) to minimize its effect on the assay.
-
Equilibration: Vortex each dilution thoroughly and allow them to equilibrate at the desired experimental temperature (e.g., room temperature, 37°C) for a set period (e.g., 1-2 hours).
-
Visual Inspection: After equilibration, visually inspect each tube for any signs of precipitation. The highest concentration that remains a clear, homogenous solution is an estimate of the solubility limit.
-
(Optional) Spectroscopic Confirmation: Centrifuge all tubes at high speed (e.g., >10,000 x g) for 10-15 minutes. Carefully transfer the supernatant to a new tube and measure the absorbance or fluorescence. A plateau in the absorbance/fluorescence reading with increasing initial concentration indicates that the solubility limit has been reached.
Protocol 2: Assessment of this compound Stability in Aqueous Buffers
This protocol describes a method to evaluate the stability of this compound over time in different buffers and at various temperatures by monitoring the increase in background fluorescence due to spontaneous hydrolysis.
Materials:
-
This compound
-
DMSO (anhydrous)
-
A panel of aqueous buffers with varying pH values (e.g., citrate buffer pH 5, phosphate buffer pH 7.4, Tris buffer pH 8.0)
-
96-well black microplate
-
Fluorescence plate reader
-
Incubator or temperature-controlled plate reader
Procedure:
-
Prepare a working solution: Dilute a DMSO stock solution of this compound into each of the test buffers to a final concentration typically used in an enzyme assay (e.g., 10-100 µM). Ensure the final DMSO concentration is low and consistent across all samples.
-
Plate Setup: Pipette replicate wells of each buffer/substrate mixture into a 96-well black microplate. Include buffer-only wells as a blank.
-
Kinetic Measurement: Place the microplate in a fluorescence plate reader set to the excitation and emission wavelengths for AFC (typically around 400 nm excitation and 505 nm emission).
-
Incubation and Monitoring: Incubate the plate at the desired temperature (e.g., 25°C, 37°C) and monitor the fluorescence intensity in each well over an extended period (e.g., every 5 minutes for several hours).
-
Data Analysis: For each buffer condition, plot the fluorescence intensity versus time. A significant increase in fluorescence over time indicates substrate instability (hydrolysis). The rate of this increase can be used to compare the stability of this compound in different buffers. The buffer system that shows the lowest rate of fluorescence increase is the most suitable for minimizing background signal in an enzymatic assay.
Mandatory Visualizations
The following diagrams illustrate the enzymatic cleavage of this compound and a typical experimental workflow for assessing enzyme activity.
Caption: Enzymatic cleavage of this compound by FAP or DPP-IV.
Caption: Workflow for a typical fluorogenic enzyme assay using this compound.
Conclusion and Recommendations
The solubility and stability of this compound are paramount for obtaining reliable and reproducible data in enzymatic assays. While it is known to be soluble in organic solvents like DMSO, its solubility in aqueous buffers can be limited and should be determined empirically. The stability of this compound in aqueous solutions is pH and temperature-dependent. To ensure data integrity, it is strongly recommended that researchers:
-
Prepare fresh dilutions of this compound in the chosen assay buffer from a DMSO stock solution immediately before use.
-
Avoid prolonged storage of this compound in aqueous buffers.
-
Perform stability tests, as outlined in this guide, to select a buffer system that minimizes substrate hydrolysis under the specific experimental conditions.
-
Always include a "substrate only" control (without enzyme) in enzymatic assays to measure and correct for any background fluorescence resulting from substrate instability.
By following these guidelines and employing the provided protocols, researchers can confidently utilize this compound to its full potential in the study of FAP, DPP-IV, and other related proteases.
References
An In-depth Technical Guide to Ac-Gly-Pro-AFC (CAS Number 886993-02-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-Gly-Pro-AFC, with the CAS number 886993-02-8, is a synthetic fluorogenic substrate with critical applications in the study of post-proline cleaving serine proteases.[1][2][3][4] Its primary utility lies in the sensitive and specific determination of the endopeptidase activity of Fibroblast Activation Protein (FAP). FAP is a type II transmembrane glycoprotein that is overexpressed in the stroma of a majority of epithelial cancers and at sites of tissue remodeling, making it a significant target in oncology and fibrosis research. This guide provides a comprehensive overview of the technical data and experimental applications of this compound.
Core Properties and Specifications
This compound is a well-characterized peptide derivative with the following key properties:
| Property | Value | Reference |
| CAS Number | 886993-02-8 | [5] |
| Molecular Formula | C19H18F3N3O5 | [5] |
| Molecular Weight | 425.36 g/mol | [5][6] |
| Synonyms | Ac-GP-AFC | |
| Purity | Typically ≥98% | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO and ethanol (≥10 mg/ml) | |
| Storage | Store at -20°C for long-term stability (≥4 years) |
Biochemical and Fluorescent Data
The utility of this compound as a research tool is defined by its interaction with FAP and its fluorescent properties. Upon enzymatic cleavage of the amide bond between the proline and the 7-amino-4-trifluoromethylcoumarin (AFC) group by FAP, the highly fluorescent AFC is released.[7] The increase in fluorescence intensity is directly proportional to the enzymatic activity.
| Parameter | Value | Enzyme | Reference |
| Excitation Wavelength | 400 nm | N/A | [7] |
| Emission Wavelength | 505 nm | N/A | [7] |
| Michaelis Constant (Km) | 330 ± 30 µM | Fibroblast Activation Protein (FAP) | [4][6] |
| Catalytic Rate Constant (kcat) | 7.7 ± 0.2 s⁻¹ | Fibroblast Activation Protein (FAP) | [4][6] |
Signaling and Cleavage Pathway
The enzymatic reaction of FAP with this compound is a specific proteolytic event. FAP, a member of the serine protease family, recognizes and cleaves the peptide bond on the carboxyl side of the proline residue. This specificity is crucial for its use in distinguishing FAP activity from that of other proteases.
Figure 1: Enzymatic cleavage of this compound by FAP.
Experimental Protocols
FAP Activity Assay
This protocol outlines a typical procedure for measuring FAP activity in purified enzyme preparations or biological samples using this compound.
Materials:
-
This compound
-
Purified FAP enzyme or cell/tissue lysate
-
Assay Buffer (e.g., 50 mM Tris, 1 M NaCl, pH 7.5)
-
DMSO for substrate stock solution
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in DMSO to a concentration of 10 mM.
-
Prepare working solutions:
-
Dilute the FAP enzyme or sample to the desired concentration in Assay Buffer.
-
Dilute the this compound stock solution in Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration). A typical final concentration is in the range of the Km value (e.g., 300-500 µM).
-
-
Assay Setup:
-
Add 50 µL of the diluted FAP enzyme or sample to each well of the 96-well plate.
-
Include a negative control with Assay Buffer instead of the enzyme/sample.
-
Include a substrate blank with Assay Buffer and the substrate working solution.
-
-
Initiate the reaction: Add 50 µL of the this compound working solution to each well.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity kinetically over a period of time (e.g., every minute for 30-60 minutes) at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
Data Analysis:
-
Subtract the background fluorescence (substrate blank) from all readings.
-
Determine the rate of reaction (Vmax) from the linear portion of the fluorescence versus time plot.
-
The FAP activity can be calculated using a standard curve of free AFC.
-
FAP Inhibitor Screening Assay
This protocol can be adapted to screen for potential FAP inhibitors.
Procedure:
-
Follow steps 1 and 2 of the FAP Activity Assay protocol.
-
Inhibitor Incubation:
-
Add 40 µL of the diluted FAP enzyme to each well.
-
Add 10 µL of the test inhibitor compound at various concentrations (or vehicle control) to the wells.
-
Incubate the enzyme and inhibitor for a pre-determined time (e.g., 15-30 minutes) at room temperature or 37°C.
-
-
Initiate the reaction: Add 50 µL of the this compound working solution to each well.
-
Fluorescence Measurement and Data Analysis: Proceed with steps 5 and 6 of the FAP Activity Assay protocol. The percentage of inhibition can be calculated by comparing the reaction rates in the presence and absence of the inhibitor.
Experimental Workflow
The following diagram illustrates a typical workflow for a high-throughput screening (HTS) campaign to identify FAP inhibitors using this compound.
Figure 2: High-throughput screening workflow for FAP inhibitors.
Conclusion
This compound is a robust and specific tool for the investigation of Fibroblast Activation Protein. Its well-defined chemical and fluorescent properties, combined with its specific cleavage by FAP, make it an invaluable substrate for enzyme activity assays, kinetic studies, and inhibitor screening campaigns. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of FAP biology and its role in disease.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Abrogation of fibroblast activation protein enzymatic activity attenuates tumor growth | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 6. usbio.net [usbio.net]
- 7. Quantitation of fibroblast activation protein (FAP)-specific protease activity in mouse, baboon and human fluids and organs - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Specificity of Ac-Gly-Pro-AFC: A Technical Guide to its Role in Dipeptidyl Peptidase and Fibroblast Activation Protein Inhibition
For Immediate Release
SOUTH SAN FRANCISCO, CA – November 7, 2025 – In the landscape of drug discovery, particularly for metabolic and oncological diseases, the precise characterization of enzyme activity and inhibition is paramount. This technical guide provides an in-depth analysis of Acetyl-Glycyl-Prolyl-7-Amino-4-trifluoromethylcoumarin (Ac-Gly-Pro-AFC), a fluorogenic substrate utilized in the study of dipeptidyl peptidases (DPPs) and Fibroblast Activation Protein (FAP). This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the substrate's utility, detailed experimental protocols, and a comparative analysis of its enzymatic kinetics.
Introduction: The Significance of Dipeptidyl Peptidase IV (DPP4)
Dipeptidyl peptidase IV (DPP4), also known as CD26, is a transmembrane glycoprotein and a serine exopeptidase that plays a critical role in glucose metabolism. It is a well-established therapeutic target for type 2 diabetes. DPP4 selectively cleaves X-proline or X-alanine dipeptides from the N-terminus of various polypeptides. A key function of DPP4 is the inactivation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP4, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism forms the basis for the therapeutic action of a class of oral antidiabetic drugs known as "gliptins".
The screening and characterization of DPP4 inhibitors are crucial steps in the development of new therapies for type 2 diabetes. Fluorogenic substrates are invaluable tools in this process, providing a sensitive and continuous assay for measuring enzyme activity.
This compound: A Tale of Two Enzymes
This compound is a fluorogenic dipeptide substrate designed to be cleaved by prolyl peptidases. Upon enzymatic cleavage of the amide bond between proline and the aminotrifluoromethylcoumarin (AFC) moiety, the highly fluorescent AFC is released, resulting in a measurable increase in fluorescence intensity. This direct relationship between fluorescence and enzyme activity allows for the sensitive detection of enzyme kinetics and the screening of potential inhibitors.
While this compound can be cleaved by DPP4, extensive research has demonstrated that its primary and more specific target is Fibroblast Activation Protein (FAP)[1]. FAP is another member of the prolyl peptidase family and is implicated in tumorigenesis. Studies have shown that while FAP efficiently cleaves Ac-Gly-Pro, DPP4 exhibits significantly lower reactivity with this N-terminally acetylated substrate[1]. This specificity makes this compound a more suitable tool for investigating FAP activity and screening for FAP-selective inhibitors.
For the specific assessment of DPP4 activity, the non-acetylated counterpart, H-Gly-Pro-AMC (or other similar substrates like Ala-Pro-AFC), is more commonly employed and generally exhibits better reactivity.
Quantitative Data on Substrate Kinetics and Inhibitor Potency
Due to the higher specificity of this compound for FAP, comprehensive kinetic data for its interaction with DPP4 is scarce in the scientific literature. However, to provide a valuable reference for researchers, the following tables summarize the kinetic parameters for this compound with FAP and for the more conventional DPP4 substrate, H-Gly-Pro-AMC, with DPP4. Additionally, IC50 values for well-known DPP4 inhibitors determined using standard DPP4 substrates are presented.
Table 1: Michaelis-Menten Constants (Km) for this compound with FAP
| Enzyme | Substrate | Km (μM) | Reference |
| Fibroblast Activation Protein (FAP) | This compound | 330 ± 30 | [2] |
Table 2: Michaelis-Menten Constants (Km) for a Standard DPP4 Substrate
| Enzyme | Substrate | Km (μM) | Reference |
| Dipeptidyl Peptidase IV (DPP4) | H-Gly-Pro-AMC | 17.4 | [3] |
Table 3: IC50 Values of Common DPP4 Inhibitors (using H-Gly-Pro-AMC or similar substrates)
| Inhibitor | IC50 (nM) | Substrate Used | Reference |
| Sitagliptin | 4.38 | Not Specified | [4] |
| Saxagliptin | 0.6 | Gly-Pro-pNA | [4] |
| Vildagliptin | <2 (rapid dissociation) | Not Specified | [5] |
| Diprotin A | 24,700 | Not Specified | [6] |
Experimental Protocols
While a specific protocol for a DPP4 inhibition assay using this compound is not standard, the following detailed methodology for a typical DPP4 inhibitor screening assay using the more common substrate H-Gly-Pro-AMC can be adapted. Researchers should be aware that optimization of substrate concentration will be necessary if using this compound, and the lower reactivity with DPP4 may result in a reduced signal-to-noise ratio.
Materials and Reagents
-
Human recombinant DPP4 enzyme
-
H-Gly-Pro-AMC (or this compound)
-
DPP4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[3]
-
DPP4 Inhibitor (e.g., Sitagliptin) for positive control
-
Dimethyl sulfoxide (DMSO) for compound dilution
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation at 350-360 nm and emission at 450-465 nm[3]
Assay Procedure for DPP4 Inhibitor Screening
-
Reagent Preparation:
-
Prepare a stock solution of the substrate (e.g., 5 mM H-Gly-Pro-AMC in DMSO). Dilute this stock solution in DPP4 Assay Buffer to the desired final concentration (typically around the Km value, e.g., 20 µM).
-
Dilute the human recombinant DPP4 enzyme in DPP4 Assay Buffer to the working concentration. The optimal concentration should be determined empirically to yield a linear reaction rate for the duration of the assay.
-
Prepare serial dilutions of the test compounds and the positive control inhibitor (e.g., Sitagliptin) in DMSO, and then dilute further in DPP4 Assay Buffer. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid enzyme inhibition.
-
-
Assay Plate Setup:
-
Add 30 µL of DPP4 Assay Buffer to all wells.
-
Add 10 µL of the diluted test compound or positive control inhibitor to the respective wells. For the 100% activity control, add 10 µL of DPP4 Assay Buffer containing the same final concentration of DMSO as the compound wells.
-
Add 10 µL of the diluted DPP4 enzyme solution to all wells except for the background control wells, to which 10 µL of DPP4 Assay Buffer is added.
-
Mix gently and pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 50 µL of the diluted substrate solution to all wells.
-
Immediately start monitoring the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm. Readings can be taken in kinetic mode every 1-2 minutes for 15-30 minutes, or as an endpoint reading after a fixed incubation time (e.g., 30 minutes) at 37°C.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells without enzyme) from all other readings.
-
For kinetic assays, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V₀ of test compound / V₀ of 100% activity control)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing the Core Concepts
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflow and the DPP4 signaling pathway.
Caption: Workflow for a DPP4 inhibitor screening assay.
Caption: DPP4 signaling pathway in glucose homeostasis.
Conclusion
This compound serves as a valuable tool for enzymatic studies, but its utility is more pronounced in the investigation of Fibroblast Activation Protein rather than Dipeptidyl Peptidase IV. For researchers focused on DPP4, substrates such as H-Gly-Pro-AMC are recommended for more sensitive and specific assays. This technical guide provides the necessary context, comparative data, and a detailed experimental protocol to aid in the design and execution of robust and reliable dipeptidyl peptidase inhibition assays, contributing to the advancement of drug discovery in metabolic diseases.
References
- 1. Selective inhibition of fibroblast activation protein protease based on dipeptide substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. shop.bachem.com [shop.bachem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structure of human dipeptidyl peptidase IV in complex with a decapeptide reveals details on substrate specificity and tetrahedral intermediate formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Fibroblast Activation Protein (FAP) Activity Assay Using Ac-Gly-Pro-AFC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed in the stroma of many epithelial cancers, as well as in tissues undergoing remodeling, such as in fibrosis and wound healing.[1] Its restricted expression in normal adult tissues makes it an attractive target for cancer diagnostics and therapeutics.[1][2] The enzymatic activity of FAP, which includes both dipeptidyl peptidase and endopeptidase functions, plays a crucial role in remodeling the extracellular matrix and modulating the tumor microenvironment, thereby influencing tumor growth, invasion, and immunosuppression.[3][4]
The Ac-Gly-Pro-AFC (Acetyl-Glycyl-L-prolyl-7-amino-4-trifluoromethylcoumarin) is a fluorogenic substrate specifically designed to measure the endopeptidase activity of FAP.[2][5] The N-acetylation of the glycine residue makes the substrate resistant to cleavage by dipeptidyl peptidase IV (DPP-IV), a closely related enzyme, thus ensuring high selectivity for FAP.[6] Upon cleavage by FAP at the Pro-AFC bond, the highly fluorescent 7-amino-4-trifluoromethylcoumarin (AFC) is released, and its fluorescence can be monitored in real-time to determine FAP activity.
These application notes provide a detailed protocol for measuring FAP activity using the this compound substrate, along with data presentation guidelines and a visualization of the experimental workflow.
Data Presentation
Quantitative data for the FAP activity assay using this compound is summarized in the tables below. These values are essential for experimental design and data interpretation.
Table 1: Kinetic Parameters of this compound with FAP
| Parameter | Value | Reference |
| K_m_ | 330 ± 30 µM | [2] |
| k_cat_ | 7.7 ± 0.2 s⁻¹ | [2] |
Table 2: Recommended Reagent Concentrations and Conditions
| Reagent/Condition | Recommended Range/Value | Notes |
| Recombinant Human FAP | 1 - 10 nM | Optimal concentration may vary depending on the specific activity of the enzyme lot. |
| This compound Substrate | 100 - 500 µM | A concentration around the K_m_ value is often a good starting point for kinetic assays. |
| Assay Buffer | Tris-based buffer (e.g., 50 mM Tris, 140 mM NaCl, pH 7.5) | Buffer composition can be optimized for specific experimental needs. |
| Temperature | 25 - 37 °C | Consistent temperature control is crucial for reproducible results. |
| Incubation Time | 30 - 60 minutes | For kinetic reads, measurements are typically taken every 1-5 minutes. |
| Excitation Wavelength | ~400 nm | [7] |
| Emission Wavelength | ~505 nm | [7] |
Experimental Protocols
This section provides a detailed methodology for performing the FAP activity assay using this compound.
Materials and Reagents
-
Recombinant Human FAP (specific activity should be noted from the supplier's datasheet)
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, 140 mM NaCl, pH 7.5)
-
DMSO (for dissolving the substrate)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with temperature control and kinetic reading capabilities
-
Standard fluorophore (e.g., free AFC) for generating a standard curve
Reagent Preparation
-
Recombinant FAP Solution: Prepare a stock solution of recombinant human FAP in assay buffer. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. On the day of the experiment, dilute the FAP stock to the desired working concentration in cold assay buffer.
-
This compound Substrate Stock Solution: Dissolve the this compound substrate in DMSO to create a high-concentration stock solution (e.g., 10-20 mM). Store this stock solution at -20°C, protected from light.
-
Substrate Working Solution: On the day of the experiment, dilute the substrate stock solution to the final desired concentration in assay buffer. It is important to ensure that the final DMSO concentration in the assay well is low (typically ≤1%) to avoid enzyme inhibition.
Assay Procedure
-
Prepare the Microplate:
-
Test Wells: Add a defined volume of the diluted FAP enzyme solution to each well.
-
Substrate Blank Wells: Add the same volume of assay buffer without the enzyme to control for background fluorescence from the substrate.
-
Enzyme Control Wells (Optional): Add the enzyme solution but no substrate to control for any intrinsic fluorescence of the enzyme preparation.
-
-
Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes to allow the temperature to equilibrate.
-
Initiate the Reaction: Start the enzymatic reaction by adding the this compound working solution to all wells.
-
Fluorescence Measurement: Immediately place the microplate in the fluorescence reader and begin measuring the fluorescence intensity (Excitation: ~400 nm, Emission: ~505 nm). For kinetic assays, record the fluorescence at regular intervals (e.g., every 1-2 minutes) for a total of 30-60 minutes.
-
Data Analysis:
-
Subtract the background fluorescence (from the substrate blank wells) from the fluorescence readings of the test wells.
-
For kinetic assays, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time curve.
-
If a standard curve with a known concentration of the free fluorophore (AFC) was performed, convert the relative fluorescence units (RFU) to the concentration of the product formed.
-
FAP activity can be expressed as the rate of product formation per unit of time per amount of enzyme (e.g., pmol/min/µg).
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Fluorescence | Substrate degradation | Prepare fresh substrate solution. Store stock solution protected from light. |
| Contaminated reagents or plate | Use fresh, high-quality reagents and clean plates. | |
| Low or No Signal | Inactive enzyme | Ensure proper storage and handling of the FAP enzyme. Avoid repeated freeze-thaw cycles. Test enzyme activity with a positive control if available. |
| Incorrect buffer pH or composition | Verify the pH and composition of the assay buffer. | |
| Incorrect instrument settings | Check the excitation and emission wavelengths and the gain setting on the fluorescence reader. | |
| Non-linear Reaction Progress Curves | Substrate depletion | Use a lower enzyme concentration or a higher substrate concentration. |
| Enzyme instability | Optimize assay conditions (e.g., temperature, pH) to ensure enzyme stability throughout the assay. |
Visualizations
FAP Signaling Pathway in the Tumor Microenvironment
The following diagram illustrates the central role of FAP in the tumor microenvironment, highlighting its interactions and downstream signaling pathways that contribute to cancer progression. FAP, expressed on cancer-associated fibroblasts (CAFs), remodels the extracellular matrix (ECM) and influences various cell types through enzymatic and non-enzymatic functions, promoting tumor growth, invasion, and immunosuppression.[3][8][9]
FAP signaling in the tumor microenvironment.
Experimental Workflow for FAP Activity Assay
This diagram outlines the key steps involved in the this compound based FAP activity assay, from reagent preparation to data analysis.
Workflow for the this compound FAP activity assay.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. shop.bachem.com [shop.bachem.com]
- 3. researchgate.net [researchgate.net]
- 4. Real-time fluorogenic kinase assay using protein as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. Fluorogenic Substrates for In Situ Monitoring of Caspase-3 Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Standard Curve Generation in Ac-Gly-Pro-AFC Assays
Introduction
The Acetyl-Glycyl-Prolyl-7-amino-4-trifluoromethylcoumarin (Ac-Gly-Pro-AFC) assay is a sensitive fluorometric method used to measure the activity of certain proteases, most notably Dipeptidyl Peptidase IV (DPP4/CD26) and Fibroblast Activation Protein (FAP).[1] The assay utilizes a synthetic substrate, this compound, which is non-fluorescent. In the presence of the target enzyme, the substrate is cleaved, releasing the highly fluorescent 7-amino-4-trifluoromethylcoumarin (AFC) molecule.[2][3] The rate of AFC production is directly proportional to the enzyme's activity.
To accurately quantify the amount of AFC produced and, therefore, the enzymatic activity, a standard curve is essential.[4] This involves creating a series of solutions with known concentrations of AFC and measuring their corresponding fluorescence intensity.[5][6] The resulting standard curve allows for the conversion of the relative fluorescence units (RFU) measured from unknown samples into the molar amount of product formed. This document provides a detailed protocol for generating a reliable AFC standard curve for use in this compound based assays.
Core Principles of Fluorometric Assays
Fluorometric enzyme assays rely on the difference in fluorescence between a substrate and its product to measure the reaction rate.[7] These assays are generally more sensitive than spectrophotometric methods but require careful handling to avoid interference from impurities or photobleaching of fluorescent compounds.[7][8] The generation of a standard curve is a critical calibration step that accounts for variations in instrument performance, ensuring that fluorescence values can be accurately compared and quantified.[6][9]
Experimental Protocols
Protocol 1: Preparation of AFC Standard Solutions
This protocol describes the preparation of a concentrated stock solution and subsequent serial dilutions to create working standards.
Materials:
-
7-Amino-4-trifluoromethylcoumarin (AFC) standard (powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Assay Buffer (e.g., 25 mM Tris, pH 7.4, 140 mM NaCl, 10 mM KCl)
-
Microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
AFC Stock Solution Preparation (10 mM):
-
AFC powder is typically supplied in pre-weighed vials.[10] Refer to the manufacturer's data sheet for the exact molecular weight (MW of AFC is ~229.15 g/mol ).
-
To prepare a 10 mM stock solution, dissolve the AFC powder in an appropriate volume of DMSO. For example, to prepare 1 mL of a 10 mM solution from 1 mg of AFC powder:
-
Volume of DMSO (µL) = (Mass of AFC (mg) / MW of AFC ( g/mol )) * 1,000,000
-
Volume of DMSO (µL) = (1 mg / 229.15 g/mol ) * 1,000,000 ≈ 4364 µL or 4.364 mL for a 1mM solution. To make a 10mM solution, you would use 436.4 µL.
-
-
Vortex the solution thoroughly until all the powder is completely dissolved.[5] This is your 10 mM AFC Stock Solution . Store this stock in small aliquots at -20°C, protected from light.
-
-
Preparation of Intermediate AFC Dilution (100 µM):
-
Thaw one aliquot of the 10 mM AFC Stock Solution.
-
Perform a 1:100 dilution of the 10 mM stock solution in Assay Buffer to create a 100 µM intermediate solution. For example, add 10 µL of the 10 mM AFC Stock Solution to 990 µL of Assay Buffer.
-
Mix thoroughly. This will be your 100 µM AFC Working Stock .
-
-
Serial Dilutions for Standard Curve:
-
Label a set of microcentrifuge tubes from 1 to 8.
-
Add 100 µL of Assay Buffer to tubes 2 through 8.
-
Add 200 µL of the 100 µM AFC Working Stock to tube 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from tube 1 to tube 2. Mix well by pipetting up and down.
-
Continue this serial dilution by transferring 100 µL from tube 2 to tube 3, and so on, until tube 7.
-
Do not add any AFC solution to tube 8; this will serve as the blank (0 µM AFC).
-
The concentrations in the tubes will be: 100, 50, 25, 12.5, 6.25, 3.13, and 1.56 µM.
-
Protocol 2: 96-Well Plate Assay Setup and Measurement
This protocol details the setup of the 96-well plate for measuring the fluorescence of the AFC standards.
Materials:
-
AFC standard dilutions (from Protocol 1)
-
Assay Buffer
-
Black, flat-bottom 96-well microplate
-
Multichannel pipette (optional, but recommended)
-
Fluorescence microplate reader
Procedure:
-
Plate Loading:
-
Add 50 µL of each AFC standard dilution (from the serial dilution series) to the 96-well plate in triplicate.
-
Add 50 µL of the Assay Buffer (from tube 8) to three wells to serve as the blank.
-
Note: In a full enzyme assay, you would also add 50 µL of the assay buffer to the standard wells to normalize for any intrinsic fluorescence from the substrate, if necessary.[2] The final volume in all wells (standards and samples) should be identical. For this protocol, we assume a final volume of 100 µL by adding 50 µL of buffer to each standard well.
-
-
Fluorescence Measurement:
-
Place the 96-well plate into a fluorescence microplate reader.
-
Set the excitation wavelength to ~380 nm and the emission wavelength to ~500 nm.[2] (Note: Optimal wavelengths may vary slightly between instruments; consult your instrument's manual).
-
Measure the fluorescence intensity (in Relative Fluorescence Units, RFU) for all wells.
-
Data Presentation
The quantitative data obtained from the fluorescence measurement should be organized for clarity and ease of analysis.
Table 1: AFC Standard Curve Data
| AFC Concentration (µM) | Replicate 1 (RFU) | Replicate 2 (RFU) | Replicate 3 (RFU) | Average (RFU) | Standard Deviation (RFU) | Corrected (RFU) (Average - Blank) |
| 100 | 18550 | 18650 | 18490 | 18563.3 | 80.8 | 18458.3 |
| 50 | 9320 | 9400 | 9355 | 9358.3 | 40.1 | 9253.3 |
| 25 | 4710 | 4680 | 4750 | 4713.3 | 35.1 | 4608.3 |
| 12.5 | 2405 | 2380 | 2415 | 2400.0 | 17.8 | 2295.0 |
| 6.25 | 1250 | 1280 | 1265 | 1265.0 | 15.0 | 1160.0 |
| 3.13 | 680 | 695 | 670 | 681.7 | 12.6 | 576.7 |
| 1.56 | 390 | 385 | 405 | 393.3 | 10.4 | 288.3 |
| 0 (Blank) | 102 | 108 | 105 | 105.0 | 3.0 | 0.0 |
Data Analysis and Interpretation
-
Plot the Standard Curve: Create a scatter plot with the Corrected RFU on the Y-axis and the corresponding AFC Concentration (µM) on the X-axis.
-
Linear Regression: Perform a linear regression analysis on the data points. Most data analysis software (e.g., Microsoft Excel, GraphPad Prism) can do this automatically.
-
Equation and R² Value: The analysis will yield an equation for the line in the format y = mx + c , where 'y' is the Corrected RFU, 'm' is the slope, 'x' is the AFC concentration, and 'c' is the y-intercept. The R-squared (R²) value should also be determined. An R² value close to 1.0 (e.g., >0.99) indicates a strong linear relationship and a reliable standard curve.
-
Calculate Unknown Concentrations: Once you have the linear equation, you can calculate the concentration of AFC produced in your experimental samples by rearranging the formula: x = (y - c) / m Where 'y' is the background-corrected RFU of your sample.
Visualizations
Caption: Experimental workflow for generating an AFC standard curve.
Caption: Principle of the fluorogenic this compound enzyme assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. eurogentec.com [eurogentec.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Calibration Protocol - Fluorescence Standard Curve with Fluorescein [protocols.io]
- 6. Calibration Protocol - Fluorescence Standard Curve with Fluorescein [protocols.io]
- 7. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 8. How to Use Fluorescence Spectroscopy for Enzyme Activity Assays [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Measuring Fibroblast Activation Protein (FAP) Activity in Human Plasma using Ac-Gly-Pro-AFC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease with both dipeptidyl peptidase and endopeptidase activity.[1] Under normal physiological conditions, FAP expression is low in most adult tissues. However, its expression is significantly upregulated on reactive stromal fibroblasts in various pathological conditions, including cancer, fibrosis, and arthritis. This differential expression makes FAP an attractive biomarker and a promising therapeutic target. A soluble, enzymatically active form of FAP circulates in human plasma, and its quantification can provide valuable insights into disease progression and response to therapy.[1]
This document provides a detailed protocol for measuring FAP activity in human plasma using the fluorogenic substrate N-Acetyl-Glycyl-L-prolyl-7-amino-4-trifluoromethylcoumarin (Ac-Gly-Pro-AFC). Upon cleavage by FAP between the proline and AFC moieties, the highly fluorescent 7-amino-4-trifluoromethylcoumarin is released, allowing for sensitive and continuous monitoring of FAP enzymatic activity.
Principle of the Assay
The assay is based on the specific endopeptidase activity of FAP, which recognizes and cleaves the Gly-Pro sequence.[2] The substrate this compound is relatively specific for FAP, with low reactivity towards other related proteases like Dipeptidyl Peptidase-4 (DPP4), especially when the N-terminus is acetylated.[3] The rate of AFC release is directly proportional to the FAP activity in the sample. The fluorescence of the liberated AFC is measured over time using a fluorescence plate reader, with excitation and emission wavelengths typically around 400 nm and 505 nm, respectively.
Signaling Pathway Diagram
Caption: Enzymatic cleavage of this compound by FAP.
Materials and Reagents
| Reagent/Material | Supplier Examples | Notes |
| This compound | Cayman Chemical, MedchemExpress | Store at -20°C, protected from light. |
| FAP Assay Buffer | - | 50 mM Tris-HCl, pH 7.5-8.0, 140 mM NaCl. |
| Recombinant Human FAP | R&D Systems, Sino Biological | For positive control and standard curve. |
| FAP Inhibitor (e.g., UAMC-1110) | MedChemExpress | For confirming assay specificity. |
| Human Plasma (EDTA) | Commercial vendor or collected in-house | See plasma collection and handling protocol. |
| 96-well black, flat-bottom plates | Corning, Greiner Bio-One | For fluorescence measurements. |
| Fluorescence microplate reader | Molecular Devices, BMG LABTECH | Capable of kinetic reads at Ex/Em ~400/505 nm. |
| 7-Amino-4-trifluoromethylcoumarin (AFC) | Sigma-Aldrich | For generating a standard curve. |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | For dissolving substrate and inhibitor. |
Experimental Protocols
Human Plasma Sample Handling and Preparation
Proper handling of plasma samples is critical to ensure the integrity of enzymatic activity.
Collection:
-
Collect whole blood into tubes containing EDTA as an anticoagulant.[4] EDTA is preferred as citrate may interfere with the assay.[5]
-
Gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant.
-
Process the blood within 30 minutes of collection.[4]
Processing:
-
Centrifuge the blood samples at 1,000-2,000 x g for 15 minutes at 4°C.[4]
-
Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.
-
Visually inspect the plasma for hemolysis (reddish tint), which can interfere with the assay. Discard hemolyzed samples.[4]
Storage:
-
For short-term storage (up to 48 hours), store the plasma at 2-8°C.[4]
-
For long-term storage, aliquot the plasma into cryovials and store at -80°C. Avoid repeated freeze-thaw cycles.[6]
Preparation for Assay:
-
On the day of the assay, thaw frozen plasma samples on ice.
-
Centrifuge the thawed plasma at 10,000 x g for 5 minutes at 4°C to pellet any cryoprecipitates.
-
Use the clear supernatant for the assay.
-
An optimal plasma volume for the assay is typically 0.5-1 µl per well to avoid substrate inhibition or the "hook effect".[7] It is recommended to perform a dilution series (e.g., 1:5, 1:10, 1:20 in FAP Assay Buffer) to determine the optimal dilution for your specific samples and assay conditions.[7]
Reagent Preparation
-
FAP Assay Buffer: Prepare a solution of 50 mM Tris-HCl, pH 7.5, containing 140 mM NaCl. Store at 4°C.
-
This compound Substrate Stock Solution (10 mM): Dissolve this compound in DMSO to a final concentration of 10 mM. Store this stock solution in small aliquots at -20°C, protected from light.
-
Working Substrate Solution (100 µM): On the day of the experiment, dilute the 10 mM stock solution 1:100 in FAP Assay Buffer. Keep protected from light.
-
AFC Standard Stock Solution (1 mM): Dissolve AFC in DMSO to a final concentration of 1 mM. Store at -20°C.
-
FAP Inhibitor Stock Solution (1 mM): Dissolve a specific FAP inhibitor (e.g., UAMC-1110) in DMSO to a final concentration of 1 mM. Store at -20°C.
FAP Activity Assay Protocol
The following protocol is for a 96-well plate format with a final reaction volume of 100 µl.
Experimental Workflow Diagram
Caption: Experimental workflow for FAP activity measurement.
Assay Procedure:
-
Prepare the 96-well plate:
-
Sample Wells: Add 50 µl of diluted human plasma to each well.
-
Inhibitor Control Wells: Add 45 µl of diluted human plasma and 5 µl of a working dilution of the FAP inhibitor (to achieve a final concentration that fully inhibits FAP, e.g., 1 µM UAMC-1110).
-
Substrate Blank Wells: Add 50 µl of FAP Assay Buffer.
-
Positive Control Wells (Optional): Add 50 µl of a known concentration of recombinant human FAP.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction: Add 50 µl of the 100 µM working substrate solution to all wells, bringing the final volume to 100 µl and the final substrate concentration to 50 µM.
-
Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader. Measure the fluorescence intensity (Relative Fluorescence Units - RFU) every 1-2 minutes for 30-60 minutes. Use an excitation wavelength of approximately 400 nm and an emission wavelength of approximately 505 nm.
AFC Standard Curve
To convert the measured RFU values into the amount of AFC produced, a standard curve must be generated on the same day and with the same plate reader settings as the FAP activity assay.
-
Prepare a series of dilutions of the AFC standard stock solution in FAP Assay Buffer to obtain known concentrations of AFC (e.g., 0, 1, 2.5, 5, 10, 15, 20 µM).
-
Add 100 µl of each AFC dilution to separate wells of the 96-well plate.
-
Measure the fluorescence intensity of each standard at the same excitation and emission wavelengths used for the kinetic assay.
-
Plot the RFU values against the corresponding AFC concentrations (in pmol/well).
-
Perform a linear regression to obtain the slope of the standard curve (RFU/pmol).[3][8]
Data Analysis
-
Calculate the rate of reaction (Vmax): For each well, determine the rate of increase in fluorescence over time (RFU/min) from the linear portion of the kinetic curve.
-
Subtract the background: Subtract the rate of the substrate blank from the rates of the sample and control wells.
-
Convert RFU/min to pmol/min: Use the slope from the AFC standard curve to convert the background-subtracted rates from RFU/min to pmol AFC/min.
-
Activity (pmol/min) = (Vmax_sample - Vmax_blank) / Slope_standard_curve
-
-
Normalize to plasma volume: Calculate the FAP activity per milliliter of plasma.
-
FAP Activity (pmol/min/ml) = (Activity (pmol/min) / Volume of plasma in well (ml)) * Dilution factor
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Substrate | ||
| Substrate Name | This compound | [5] |
| Excitation Wavelength | ~400 nm | [4] |
| Emission Wavelength | ~505 nm | [4] |
| Assay Conditions | ||
| Optimal Human Plasma Volume | 0.5 - 1.0 µl | [7] |
| Final Substrate Concentration | 50 µM | [9] |
| Temperature | 37°C | [7] |
| Expected FAP Activity in Human Plasma | ||
| Healthy Adults | ~404 pmol AMC/min/ml | [7] |
| Alcoholic Cirrhosis | Activity is almost doubled compared to healthy individuals. | [10][11] |
| FAP Inhibitor IC50 Values (for specificity control) | ||
| UAMC-1110 | 3.2 nM | [12] |
Note: The expected FAP activity values may vary depending on the specific assay conditions and the population studied. The use of AMC as a standard in the reference is a close analog to AFC and provides a reasonable estimate.
Troubleshooting
-
High background fluorescence:
-
Check for contamination of reagents or plates.
-
Ensure the substrate has not auto-hydrolyzed; protect it from light and prepare fresh working solutions.
-
-
Non-linear reaction kinetics:
-
The plasma concentration may be too high, leading to substrate depletion. Dilute the plasma further.
-
The enzyme may be unstable under the assay conditions.
-
-
No or low activity:
-
Confirm the activity of the recombinant FAP positive control.
-
Check the integrity of the plasma samples (e.g., proper storage, no repeated freeze-thaw cycles).
-
Verify the settings of the fluorescence plate reader.
-
By following these detailed protocols and application notes, researchers can reliably and accurately measure FAP activity in human plasma, providing a valuable tool for basic research and drug development.
References
- 1. Selective Homogeneous Assay for Circulating Endopeptidase Fibroblast Activation Protein (FAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Blood Sample Collection and Processing Methods for ELISA Experiments - Technical Support of Elisa Kits - |DLdevelop [dldevelop.com]
- 5. Circulating fibroblast activation protein activity and antigen levels correlate strongly when measured in liver disease and coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protavio.com [protavio.com]
- 7. Quantitation of fibroblast activation protein (FAP)-specific protease activity in mouse, baboon and human fluids and organs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantitation of fibroblast activation protein (FAP)-specific protease activity in mouse, baboon and human fluids and organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
Application Notes and Protocols for In Vivo Imaging with Ac-Gly-Pro-AFC-Based and other FAP-Targeted Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a majority of epithelial cancers.[1][2] Its restricted expression in normal adult tissues makes it an attractive target for diagnostic imaging and therapy. Ac-Gly-Pro-AFC is a fluorogenic substrate used to determine the endopeptidase activity of FAP.[3][4] While this compound itself is a valuable tool for in vitro assays, recent advancements in in vivo imaging have focused on FAP inhibitors and other specific peptide sequences conjugated to near-infrared (NIR) fluorophores or radionuclides for enhanced sensitivity and specificity. This document provides detailed application notes and protocols for in vivo imaging of FAP activity, encompassing both the principles of this compound-based detection and the application of more advanced FAP-targeted probes.
Principle of FAP-Targeted Imaging
In vivo imaging of FAP activity relies on the specific recognition and processing of a probe at the tumor site. In the case of a fluorogenic substrate like this compound, enzymatic cleavage by FAP results in the release of a fluorescent molecule, leading to a detectable signal. For inhibitor-based probes, a FAP inhibitor is conjugated to a fluorescent dye. Upon binding to FAP, the probe accumulates at the tumor site, allowing for visualization. Activatable probes often utilize a fluorescence resonance energy transfer (FRET) mechanism, where a fluorophore and a quencher are linked by a FAP-cleavable peptide.[5][6] In the intact probe, the fluorescence is quenched. Upon cleavage by FAP in the tumor microenvironment, the fluorophore is separated from the quencher, resulting in fluorescence emission.[5][6]
FAP Signaling Pathways
FAP plays a significant role in tumor progression by influencing various signaling pathways. Understanding these pathways is crucial for interpreting imaging results and for the development of FAP-targeted therapies. FAP has been shown to promote tumor cell proliferation, migration, and invasion through the upregulation of the PI3K/Akt and SHH/Gli1 signaling pathways.[1] It can also influence angiogenesis via the Akt and ERK signaling pathways.[7] Furthermore, FAP can modulate the tumor microenvironment by interacting with other proteins like dipeptidyl peptidase IV (DPPIV) and matrix metalloproteinases (MMPs), and by activating STAT3 signaling in fibroblasts.[2]
Figure 1: Simplified FAP Signaling Pathway.
Quantitative Data on FAP-Targeted Probes
The following tables summarize key quantitative data for various FAP-targeted imaging agents.
Table 1: Inhibitory Potency of FAP-Targeted Probes
| Probe/Inhibitor | Target | IC50 (nM) | Reference |
| UAMC1110-based probes | FAP | Subnanomolar affinity | [8] |
| FTF-TAMRA | FAP | 1.2 | [9][10] |
| FTF-BODIPY-TMR | FAP | 2.5 | [9][10] |
| QCP01 | FAP | 1.26 | [11] |
| [111In]QCP02 | FAP | 16.20 | [11] |
| FAPI-34 | FAP | 6.4 - 12.7 | [11] |
Table 2: In Vivo Tumor Uptake and Biodistribution of FAP-Targeted Probes
| Probe | Animal Model | Tumor Type | Uptake (%ID/g) | Time Point | Tumor-to-Muscle Ratio | Reference |
| ANPFAP | Mouse | U87MG (FAP-positive) | High | 2 h | Significant contrast | [5] |
| ANPFAP | Mouse | C6 (FAP-negative) | Low | 2 h | Low contrast | [5] |
| [68Ga]Ga-DOTA-GPFAPI-04 | Mouse | U87MG Xenograft | 4.47 ± 0.38 | 0.5 h | 9.15 | [12] |
| [68Ga]Ga-FAPI-04 | Mouse | U87MG Xenograft | 1.27 ± 0.21 | 0.5 h | N/A | [12] |
| FTF-TAMRA | Mouse | B16 F10 | ~80% in stromal cells | N/A | N/A | [9] |
Experimental Protocols
The following protocols provide a general framework for in vivo imaging experiments using FAP-targeted fluorescent probes. Specific parameters may need to be optimized based on the probe, animal model, and imaging system used.
Protocol 1: In Vivo Imaging with a FAP-Activatable NIR Fluorescent Probe
This protocol is adapted from a study using an activatable near-infrared (NIR) fluorescent probe (ANPFAP) for in vivo optical imaging of FAPα.[5]
Materials:
-
FAP-activatable NIR fluorescent probe (e.g., ANPFAP)
-
Tumor-bearing mice (e.g., nude mice with FAP-positive and FAP-negative tumor xenografts)
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Sterile saline
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane (e.g., 2% for induction, 1.5% for maintenance).
-
Probe Administration: Inject the FAP-activatable probe (e.g., 10 nmol in 100 µL of sterile saline) intravenously via the tail vein.
-
In Vivo Imaging:
-
Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.
-
Acquire whole-body fluorescence images at various time points post-injection (e.g., 0.5, 1, 2, 3, and 4 hours).[5]
-
Use appropriate excitation and emission filters for the specific NIR fluorophore (e.g., for Cy5.5, excitation ~675 nm, emission ~720 nm).
-
-
Image Analysis:
-
Draw regions of interest (ROIs) over the tumor and a contralateral muscle region.
-
Quantify the average fluorescence intensity within the ROIs at each time point.
-
Calculate the tumor-to-background (muscle) ratio to assess probe accumulation and activation.
-
-
Ex Vivo Imaging (Optional):
-
At the final time point, euthanize the mouse.
-
Excise the tumor and major organs (e.g., heart, lung, liver, spleen, kidney).
-
Arrange the tissues in a petri dish and acquire fluorescence images using the in vivo imaging system to confirm probe biodistribution.[5]
-
Figure 2: General Experimental Workflow for In Vivo Imaging.
Applications in Research and Drug Development
-
Cancer Diagnosis and Staging: FAP-targeted probes can be used for the non-invasive detection and localization of primary tumors and metastases.[11]
-
Monitoring Therapeutic Response: Changes in FAP activity, as measured by imaging, can potentially serve as a biomarker to monitor the efficacy of anti-cancer therapies.
-
Drug Development: In vivo imaging with FAP probes can aid in the preclinical evaluation of FAP-targeted drugs and therapies by providing information on drug delivery, target engagement, and pharmacodynamics.
-
Understanding Tumor Biology: These probes are valuable research tools to study the role of FAP and CAFs in the tumor microenvironment and their contribution to tumor progression and metastasis.[9]
Conclusion
In vivo imaging with this compound-based and other FAP-targeted probes represents a promising strategy for the study and management of cancer. The high specificity of these probes for FAP, which is abundantly expressed in the stroma of many cancers, allows for high-contrast imaging of tumors. The detailed protocols and quantitative data presented here provide a valuable resource for researchers, scientists, and drug development professionals seeking to utilize this powerful imaging modality. As probe development continues to advance, FAP-targeted imaging is poised to play an increasingly important role in both preclinical research and clinical practice.
References
- 1. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]
- 3. shop.bachem.com [shop.bachem.com]
- 4. This compound | 886993-02-8 [amp.chemicalbook.com]
- 5. An Activatable Near Infrared Fluorescent Probe for In Vivo Imaging of Fibroblast Activation Protein-alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activatable near-infrared fluorescent probe for in vivo imaging of fibroblast activation protein-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fibroblast activation protein-α in tumor cells promotes colorectal cancer angiogenesis via the Akt and ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. FAP-Targeted Fluorescent Imaging Agents to Study Cancer-Associated Fibroblasts In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fibroblast Activation Protein Targeting Probe with Gly-Pro Sequence for PET of Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Detecting Fibroblast Activation Protein (FAP) in the Tumor Microenvironment with Ac-Gly-Pro-AFC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is minimally expressed in healthy adult tissues but becomes highly upregulated on cancer-associated fibroblasts (CAFs) in the microenvironment of the majority of epithelial tumors.[1][2] This differential expression makes FAP an attractive biomarker and therapeutic target in oncology. FAP's enzymatic activity, specifically its endopeptidase function that cleaves after a Gly-Pro dipeptide sequence, plays a crucial role in remodeling the extracellular matrix (ECM), promoting tumor growth, invasion, and immunosuppression.[2][3][4]
The fluorogenic substrate Ac-Gly-Pro-AFC (N-acetyl-glycyl-L-prolyl-7-amino-4-trifluoromethylcoumarin) is a valuable tool for the sensitive and specific detection of FAP's endopeptidase activity. Upon cleavage by FAP, the highly fluorescent 7-amino-4-trifluoromethylcoumarin (AFC) is released, providing a direct measure of enzymatic activity. This document provides detailed application notes and protocols for the use of this compound in detecting FAP activity within the tumor microenvironment.
Signaling Pathway and FAP Activation
The expression of FAP in CAFs is induced by various factors within the tumor microenvironment, including transforming growth factor-beta (TGF-β) and tumor necrosis factor-alpha (TNF-α), which are often secreted by cancer cells. Once expressed, FAP's enzymatic activity contributes to a pro-tumorigenic environment through several mechanisms.
Caption: FAP activation signaling pathway in the tumor microenvironment.
Experimental Workflow for FAP Activity Detection
The general workflow for measuring FAP activity in tumor samples using this compound involves sample preparation, the enzymatic assay, and data analysis.
Caption: General experimental workflow for FAP activity measurement.
Quantitative Data Summary
The following table summarizes representative quantitative data related to FAP activity and inhibition.
| Parameter | Value | Sample Type | Reference Substrate/Inhibitor | Citation |
| Specific Activity | >1800 pmol/min/µg | Recombinant Human FAP | Z-Gly-Pro-AMC | |
| IC50 | 0.157 nM | Recombinant Murine FAP | FTF-Fluorescein | |
| IC50 | 1.07 nM | Recombinant Murine FAP | FTF-TAMRA | |
| IC50 | 2.62 nM | Recombinant Murine FAP | FTF-BODIPY-FL | |
| Ki | 1.26 nM | Human Cancer Cell Lines | QCP01 | [5] |
| Ki | 16.20 nM | Human Cancer Cell Lines | [111In]QCP02 | [5] |
| FAP Activity | High | U87 Glioblastoma Xenografts | This compound | |
| FAP Activity | Low/Undetectable | PC3 Prostate Cancer Xenografts | This compound | [5] |
Detailed Experimental Protocols
Protocol 1: Preparation of Tumor Tissue Lysate
This protocol describes the preparation of soluble protein extracts from fresh or frozen tumor tissue for the subsequent measurement of FAP activity.
Materials:
-
Tumor tissue (fresh or frozen at -80°C)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100, with freshly added protease inhibitor cocktail (e.g., cOmplete™, Mini, EDTA-free)
-
Tissue homogenizer (e.g., Dounce or mechanical)
-
Refrigerated microcentrifuge
-
BCA Protein Assay Kit
Procedure:
-
Weigh the frozen or fresh tumor tissue sample.
-
If necessary, briefly wash the tissue with ice-cold PBS to remove any blood.
-
On ice, mince the tissue into small pieces.
-
Add ice-cold Lysis Buffer at a ratio of 10 µL per 1 mg of tissue.
-
Homogenize the tissue on ice until no visible chunks remain.
-
Incubate the homogenate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.[6]
-
Carefully collect the supernatant (this is the tumor lysate) and transfer it to a new pre-chilled tube.
-
Determine the total protein concentration of the lysate using a BCA protein assay according to the manufacturer's instructions.
-
The lysate can be used immediately or aliquoted and stored at -80°C for future use.
Protocol 2: FAP Enzymatic Activity Assay Using this compound
This protocol details the measurement of FAP activity in prepared tumor lysates using the fluorogenic substrate this compound.
Materials:
-
Tumor tissue lysate (prepared as in Protocol 1)
-
This compound substrate (stock solution in DMSO, e.g., 10 mM)
-
FAP Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 M NaCl, 1 mg/mL BSA
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader capable of excitation at ~400 nm and emission at ~505 nm
-
Recombinant human FAP (as a positive control)
-
FAP inhibitor (e.g., Talabostat, as a negative control)
-
AFC standard for calibration curve
Procedure:
-
Prepare AFC Standard Curve: Prepare a series of dilutions of the AFC standard in FAP Assay Buffer to generate a standard curve (e.g., 0-50 µM). This will be used to convert relative fluorescence units (RFU) to moles of product formed.
-
Assay Setup:
-
On ice, add 50 µL of FAP Assay Buffer to each well of the 96-well plate.
-
Add a specific amount of tumor lysate to the wells (e.g., 20-100 µg of total protein). Adjust the volume with FAP Assay Buffer to bring the total volume in each well to 90 µL.
-
Include the following controls:
-
Blank: 90 µL of FAP Assay Buffer (no lysate).
-
Positive Control: A known amount of recombinant human FAP.
-
Negative Control: Tumor lysate pre-incubated with a FAP inhibitor for 15-30 minutes.
-
-
-
Substrate Addition: Prepare a working solution of this compound by diluting the stock in FAP Assay Buffer to the desired final concentration (e.g., 100 µM). Add 10 µL of the working substrate solution to each well to initiate the reaction. The final volume in each well should be 100 µL.
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Excitation: 400 nm, Emission: 505 nm) every 1-2 minutes for 30-60 minutes (kinetic measurement). Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 60 minutes) and then measure the final fluorescence.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from all readings.
-
For kinetic assays, determine the rate of reaction (Vmax) in RFU/min from the linear portion of the progress curve.
-
Use the AFC standard curve to convert the Vmax (RFU/min) to pmol/min.
-
Calculate the specific FAP activity by normalizing the activity to the amount of protein added to the well (e.g., pmol/min/µg of protein).
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no signal | - Low FAP expression in the sample- Inactive enzyme due to improper storage or handling- Incorrect buffer composition or pH | - Increase the amount of lysate per well- Ensure proper sample storage and handling on ice- Verify the composition and pH of all buffers |
| High background fluorescence | - Substrate degradation- Autofluorescence from the lysate | - Prepare fresh substrate solution- Run a lysate-only control (without substrate) and subtract its fluorescence |
| Non-linear reaction kinetics | - Substrate depletion- Enzyme instability | - Use a lower concentration of lysate or a shorter reaction time- Ensure the assay is performed within the linear range of the enzyme |
Conclusion
The detection of FAP activity in the tumor microenvironment using the fluorogenic substrate this compound provides a robust and sensitive method for studying the role of this important enzyme in cancer progression. The protocols and data presented herein offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this assay in their work, from basic research to the evaluation of novel FAP-targeted therapies. The specificity of the Gly-Pro cleavage site for FAP's endopeptidase activity makes this compound a superior tool for distinguishing FAP from other proteases in complex biological samples.[7]
References
- 1. In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pro-tumorigenic roles of fibroblast activation protein in cancer: back to the basics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes [frontiersin.org]
- 4. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imaging of Fibroblast Activation Protein in Cancer Xenografts Using Novel (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine-Based Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of fibroblast activation protein (FAP)-specific protease activity in mouse, baboon and human fluids and organs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the cancer stroma with a fibroblast activation protein-activated promelittin protoxin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Use of Ac-Gly-Pro-AFC in Fibrotic Disease Research
1. Introduction
Fibrotic diseases, such as idiopathic pulmonary fibrosis, liver cirrhosis, and cardiac fibrosis, are characterized by the excessive accumulation of extracellular matrix (ECM), leading to tissue scarring and organ failure.[1][2][3] A key player in the pathology of fibrosis is the activation of fibroblasts, which differentiate into myofibroblasts and excessively produce ECM components.[2] Fibroblast Activation Protein (FAP), a type II transmembrane serine protease, is highly expressed on the surface of these activated fibroblasts in areas of active tissue remodeling, fibrosis, and in the stroma of over 90% of epithelial carcinomas, while its presence in healthy adult tissues is minimal.[1][4][5] This differential expression makes FAP an attractive biomarker and therapeutic target for fibrotic diseases.
Ac-Gly-Pro-AFC (Acetyl-Glycyl-Prolyl-7-Amino-4-trifluoromethylcoumarin) is a fluorogenic substrate specifically designed to measure the endopeptidase activity of FAP.[6][7] Its use allows for the sensitive quantification of FAP activity in various biological samples, aiding researchers in understanding disease mechanisms, identifying potential therapeutic agents, and monitoring disease progression.
2. Mechanism of Action
This compound is a non-fluorescent molecule. The Gly-Pro dipeptide sequence mimics the natural cleavage site for FAP's endopeptidase activity.[8] Upon enzymatic cleavage by FAP at the C-terminal side of the proline residue, the highly fluorescent 7-Amino-4-trifluoromethylcoumarin (AFC) molecule is released. The resulting fluorescence intensity is directly proportional to FAP enzymatic activity and can be measured over time using a fluorometer.
3. Target Enzyme Specificity
While this compound is a specific substrate for FAP, it is important to note that other members of the prolyl peptidase family, such as Dipeptidyl Peptidase IV (DPP-IV) and Prolyl Endopeptidase (PREP), can also cleave substrates containing a post-proline bond.[5] However, FAP exhibits a strong preference, and in some cases an absolute requirement, for glycine at the P2 position for its endopeptidase activity, which enhances the specificity of this compound.[4] For rigorous studies, the use of specific FAP inhibitors or samples from FAP knockout models is recommended to confirm that the measured activity is attributable to FAP.[5]
4. Applications in Fibrosis Research
-
Quantifying Disease-Related Enzyme Activity: Measure FAP activity in tissue homogenates (lung, liver, heart), cell lysates (fibroblasts), or biological fluids (plasma, serum) from animal models of fibrosis or human patients.[5] This can serve as a biomarker for disease severity or progression.
-
High-Throughput Screening (HTS) of FAP Inhibitors: The fluorogenic nature of the assay makes it highly suitable for HTS of small molecule libraries to identify potential FAP inhibitors for therapeutic development.
-
Mechanism of Action Studies: Investigate the role of FAP in fibroblast activation, ECM remodeling, and cell signaling pathways relevant to fibrosis.
5. FAP's Role in the Fibrotic Signaling Cascade
FAP contributes to the pro-fibrotic microenvironment through several mechanisms. Its collagenase activity allows it to degrade denatured type I collagen, a key step in ECM remodeling.[8] This remodeling can release matrix-bound growth factors, such as TGF-β, which is a potent stimulator of fibroblast-to-myofibroblast differentiation and further ECM production. By degrading specific ECM components, FAP facilitates the invasion and migration of activated fibroblasts to the site of injury.
6. Quantitative Data
The following table summarizes the kinetic constants for FAP with this compound as reported in the literature. These values are crucial for designing enzyme assays and interpreting results.
| Enzyme | Substrate | Km (µM) | kcat (s-1) | Source |
| Fibroblast Activation Protein (FAP) | This compound | 330 ± 30 | 7.7 ± 0.2 | [9][10] |
Protocols
Protocol 1: FAP Activity Assay in Biological Samples
This protocol describes a method to measure FAP endopeptidase activity in tissue homogenates or cell lysates using this compound.
Materials:
-
Assay Buffer: 50 mM Tris-HCl, 1 M NaCl, pH 7.5
-
Sample Lysis Buffer: PBS with 1% Triton X-100 and protease inhibitor cocktail
-
Substrate Stock Solution: 10 mM this compound in DMSO
-
Working Substrate Solution: Dilute stock to 500 µM in Assay Buffer (prepare fresh)
-
Sample: Tissue homogenate or cell lysate
-
Instrumentation: Black, flat-bottom 96-well microplate; Fluorescent plate reader with excitation/emission wavelengths of ~380-400 nm and ~505-510 nm, respectively.
-
Optional: Specific FAP inhibitor (e.g., Ac-Gly-BoroPro) for specificity control.
Workflow Diagram:
Procedure:
-
Sample Preparation:
-
Homogenize fresh or frozen tissue in ice-cold Lysis Buffer.
-
For cultured cells, wash with cold PBS and lyse in Lysis Buffer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet debris.
-
Collect the supernatant and determine the total protein concentration using a standard method (e.g., BCA assay).
-
Dilute the sample with Assay Buffer to the desired concentration (e.g., 1 mg/mL).
-
-
Assay Setup (96-well plate):
-
Sample Wells: Add 50 µL of diluted sample to each well.
-
Substrate Blank Wells: Add 50 µL of Assay Buffer without sample to control for substrate auto-hydrolysis.
-
Specificity Control Wells (Optional): Pre-incubate 50 µL of sample with a specific FAP inhibitor for 15-30 minutes at 37°C before adding the substrate.
-
Bring the total volume in each well to 100 µL with Assay Buffer if necessary.
-
Pre-warm the plate to 37°C.
-
-
Reaction and Measurement:
-
Initiate the reaction by adding 100 µL of the 500 µM Working Substrate Solution to all wells (final substrate concentration: 250 µM).
-
Immediately place the plate in the fluorescent plate reader pre-set to 37°C.
-
Read the fluorescence intensity (Ex: 400 nm, Em: 505 nm) in kinetic mode, taking readings every 2-5 minutes for 30-60 minutes.[5]
-
-
Data Analysis:
-
Subtract the fluorescence reading of the substrate blank from all sample readings.
-
Plot the fluorescence intensity (Relative Fluorescence Units, RFU) against time (minutes).
-
Determine the initial reaction velocity (Vmax) by calculating the slope of the linear portion of the curve (ΔRFU/Δtime).
-
The activity attributed to FAP can be determined by subtracting the velocity of the inhibitor-treated sample from the untreated sample.
-
To compare between samples, normalize the activity to the amount of protein added to the well (e.g., RFU/min/µg protein). A standard curve using free AFC can be generated to convert RFU to pmol of product formed.
-
Protocol 2: High-Throughput Screening (HTS) for FAP Inhibitors
This protocol is adapted for screening potential FAP inhibitors in a 96- or 384-well format.
Procedure:
-
Plate Setup:
-
Test Wells: Add 10 µL of test compound (dissolved in DMSO, then diluted in Assay Buffer) and 30 µL of diluted recombinant human FAP enzyme in Assay Buffer.
-
Positive Control Wells (No Inhibition): Add 10 µL of vehicle (e.g., 1% DMSO in Assay Buffer) and 30 µL of diluted FAP enzyme.
-
Negative Control Wells (Max Inhibition): Add 10 µL of a known, potent FAP inhibitor and 30 µL of diluted FAP enzyme.
-
Blank Wells: Add 40 µL of Assay Buffer.
-
-
Pre-incubation:
-
Incubate the plate for 15-30 minutes at room temperature or 37°C to allow compounds to bind to the enzyme.
-
-
Reaction and Measurement:
-
Initiate the reaction by adding 50 µL of Working Substrate Solution (e.g., 2x Km concentration) to all wells.
-
Read the plate at a single time point (endpoint assay) after a fixed incubation period (e.g., 30 minutes at 37°C) or in kinetic mode.
-
-
Data Analysis:
-
Subtract the average RFU from the Blank wells from all other wells.
-
Calculate the percent inhibition for each test compound using the following formula: % Inhibition = [1 - (RFUTest / RFUPositive Control)] x 100
-
Compounds showing significant inhibition (e.g., >50%) are identified as "hits" for further validation and dose-response studies to determine their IC50 values.
-
References
- 1. Frontiers | Fibroblast Activation Protein Specific Optical Imaging in Non-Small Cell Lung Cancer [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitation of fibroblast activation protein (FAP)-specific protease activity in mouse, baboon and human fluids and organs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | 886993-02-8 [amp.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. shop.bachem.com [shop.bachem.com]
- 10. This compound -上海鸿肽生物科技有限公司 [hongtide.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ac-Gly-Pro-AFC Enzyme Kinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing enzyme concentration for kinetic assays using the fluorogenic substrate Ac-Gly-Pro-AFC.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which enzymes does it detect?
This compound is a fluorogenic substrate used to measure the endopeptidase activity of certain enzymes. It is commonly used for Dipeptidyl Peptidase-4 (DPP-4) and is also a specific substrate for Fibroblast Activation Protein (FAP).[1][2][3][4] The cleavage of the AFC (7-Amino-4-trifluoromethylcoumarin) group by the enzyme results in a fluorescent signal that can be measured over time.
Q2: What are the recommended excitation and emission wavelengths for AFC?
The fluorescent product, AFC, has an excitation peak at approximately 376-400 nm and an emission peak around 482-505 nm.[5][6] It is crucial to consult the specifications of your specific plate reader or fluorometer to determine the optimal settings.
Q3: How do I determine the optimal enzyme concentration for my experiment?
The optimal enzyme concentration is one that results in a linear rate of product formation for a desired period. This is typically determined by running a series of enzyme dilutions with a fixed, saturating concentration of this compound. The ideal concentration will show a steady increase in fluorescence over time, without reaching a plateau too quickly (indicating substrate depletion) or being too slow to measure accurately.
Q4: My fluorescence signal is very low. What are the possible causes and solutions?
Low fluorescence signal can be due to several factors:
-
Low Enzyme Activity: The enzyme concentration may be too low. Try increasing the enzyme concentration in your assay.
-
Inactive Enzyme: Ensure your enzyme has been stored correctly and has not lost activity. It's good practice to test a new batch of enzyme with a positive control.
-
Incorrect Buffer Conditions: Enzyme activity is highly dependent on pH and buffer composition. Verify that you are using the optimal buffer for your enzyme of interest.
-
Sub-optimal Substrate Concentration: While the focus is on enzyme concentration, ensure your substrate concentration is adequate, typically at or above the Michaelis constant (Km), if known.
-
Instrument Settings: Check that the excitation and emission wavelengths on your fluorometer are correctly set for AFC and that the instrument's gain setting is appropriate.
Q5: The reaction rate is not linear and plateaus very quickly. What should I do?
A rapid plateau in the fluorescence signal suggests that the substrate is being consumed too quickly. This is typically due to an excessively high enzyme concentration. To resolve this, you should decrease the amount of enzyme in your reaction. A lower enzyme concentration will result in a slower, more sustained rate of substrate cleavage, allowing for a longer linear phase to accurately determine the initial velocity.
Q6: I am observing high background fluorescence. How can I reduce it?
High background fluorescence can interfere with accurate measurements. Here are some potential causes and solutions:
-
Substrate Instability: this compound may be hydrolyzing spontaneously in your buffer. Prepare the substrate solution fresh and protect it from light. You can also run a "no-enzyme" control (substrate in buffer only) to quantify the rate of spontaneous hydrolysis and subtract this from your experimental values.
-
Contaminated Reagents or Plates: Use high-purity water and reagents. Ensure that your microplates are designed for fluorescence assays and are clean. Some black 96-well plates are specifically designed to minimize background fluorescence.[7]
-
Inner Filter Effect: At very high substrate or product concentrations, the emitted fluorescence can be reabsorbed, leading to non-linearity and an apparent decrease in signal.[8] While less common with low starting substrate concentrations, it's a factor to be aware of. Diluting the sample may be necessary if you suspect this is occurring.
Troubleshooting Guide
This guide provides a structured approach to common problems encountered when optimizing enzyme concentration for this compound kinetics.
| Problem | Possible Cause | Recommended Solution |
| No or very low signal | Enzyme concentration is too low. | Increase the enzyme concentration systematically (e.g., 2-fold, 5-fold, 10-fold). |
| Inactive enzyme. | Use a fresh aliquot of the enzyme. Verify activity with a known positive control if available. | |
| Incorrect instrument settings. | Confirm excitation/emission wavelengths are set for AFC (Ex: ~380 nm, Em: ~500 nm). Check the gain setting. | |
| Reaction is too fast (plateaus immediately) | Enzyme concentration is too high. | Decrease the enzyme concentration systematically (e.g., by half, 10-fold). |
| Non-linear reaction rate | Substrate depletion. | Lower the enzyme concentration to ensure the initial rate is measured before a significant portion of the substrate is consumed. |
| Inner filter effect. | This is more likely at high substrate concentrations. Ensure your substrate concentration is appropriate for the assay volume and plate type.[8] | |
| High background fluorescence | Spontaneous substrate hydrolysis. | Prepare substrate solutions fresh. Run a no-enzyme control and subtract the background rate. |
| Contaminated reagents or plate. | Use fluorescence-grade plates and high-purity reagents. |
Experimental Protocols
Protocol 1: Determining Optimal Enzyme Concentration
This protocol outlines a general procedure to determine the optimal enzyme concentration for your kinetic assay.
-
Prepare Reagents:
-
Assay Buffer: Prepare the appropriate buffer for your enzyme of interest (e.g., Tris-HCl, pH 8.0).[9]
-
This compound Stock Solution: Dissolve this compound in a suitable solvent like DMSO to create a concentrated stock solution.
-
Enzyme Stock Solution: Prepare a concentrated stock solution of your enzyme in a buffer that ensures its stability.
-
-
Prepare Enzyme Dilutions:
-
Perform a serial dilution of your enzyme stock solution in the assay buffer to create a range of concentrations to test.
-
-
Set up the Assay Plate:
-
Use a black, 96-well plate suitable for fluorescence measurements.[7]
-
Add the assay buffer to each well.
-
Add the diluted enzyme solutions to their respective wells. Include wells with buffer only as a "no-enzyme" control.
-
Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.[9]
-
-
Initiate the Reaction:
-
Prepare a working solution of this compound by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 200 µM).[9]
-
Add the this compound working solution to all wells to start the reaction.
-
-
Measure Fluorescence:
-
Immediately place the plate in a microplate reader set to the appropriate excitation and emission wavelengths for AFC.
-
Measure the fluorescence intensity kinetically over a set period (e.g., every minute for 30-60 minutes).
-
-
Analyze the Data:
-
Plot fluorescence intensity versus time for each enzyme concentration.
-
Identify the enzyme concentration that results in a linear increase in fluorescence for the desired duration of the experiment. This will be your optimal enzyme concentration.
-
Visualizations
References
- 1. shop.bachem.com [shop.bachem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 886993-02-8 [amp.chemicalbook.com]
- 4. This compound -上海鸿肽生物科技有限公司 [hongtide.com]
- 5. mdpi.com [mdpi.com]
- 6. Spectrum [AFC (7-Amino-4-trifluoromethylcoumarin)] | AAT Bioquest [aatbio.com]
- 7. 15 Determination of Enzyme Activity: Research protocol with step-by-step guide and materials - Peeref [peeref.com]
- 8. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
Ac-Gly-Pro-AFC substrate inhibition at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Ac-Gly-Pro-AFC (N-acetylglycyl-L-prolyl-7-amino-4-trifluoromethylcoumarin) substrate assays, particularly the phenomenon of apparent substrate inhibition at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorogenic substrate used to measure the endopeptidase activity of certain proteases.[1][2] Its primary target is Fibroblast Activation Protein (FAP), for which it is a highly specific substrate.[3][4] It is also used to a lesser extent to assay Dipeptidyl Peptidase-4 (DPP-4) activity, although FAP cleaves it more efficiently.[3] The cleavage of the bond between proline and AFC by the enzyme releases the fluorophore 7-amino-4-trifluoromethylcoumarin (AFC), which can be detected by fluorescence (typically with excitation around 400 nm and emission around 505 nm).
Q2: I'm observing a decrease in enzyme activity at very high concentrations of this compound. Is this true substrate inhibition?
While classical substrate inhibition is a possibility for some enzymes, it is more likely that the observed decrease in signal at high this compound concentrations is due to an experimental artifact known as the "inner filter effect" or "dye-dye quenching".[5][6] True substrate inhibition, where the substrate binds to the enzyme at a second, non-productive site at high concentrations, occurs in about 20% of known enzymes.[7] However, there is limited specific documentation of this compound causing true substrate inhibition with FAP or DPP-4.
Q3: What is the inner filter effect?
The inner filter effect is a phenomenon in fluorescence spectroscopy where the measured fluorescence intensity is non-linearly related to the fluorophore concentration at high concentrations.[5] This occurs when the substrate or product in the solution absorbs either the excitation light or the emitted fluorescent light, leading to an artificially lower detected signal.[5] This effect can be significant at substrate concentrations above 20 µM for some fluorogenic assays.[5]
Q4: What is dye-dye quenching?
Dye-dye quenching, or self-quenching, happens when fluorescent molecules in close proximity to each other at high concentrations interact in a way that reduces their overall fluorescence quantum yield.[6] This results in a lower-than-expected fluorescence signal as the concentration of the fluorogenic substrate increases.
Troubleshooting Guide: Apparent Substrate Inhibition
If you are observing a decrease in the reaction rate at high concentrations of this compound, follow these troubleshooting steps to determine the cause and mitigate the issue.
Step 1: Differentiate Between True Substrate Inhibition and Assay Artifacts
The first step is to determine if the observed inhibition is a true kinetic phenomenon or an artifact of the fluorescence-based detection method.
Experimental Protocol: Distinguishing True Inhibition from the Inner Filter Effect
-
Perform a Standard Curve of the Free Fluorophore (AFC) with Increasing Substrate Concentrations:
-
Prepare a series of solutions with a constant, known concentration of free AFC.
-
To each of these solutions, add increasing concentrations of the this compound substrate, covering the range where you observe inhibition.
-
Measure the fluorescence of each sample.
-
Expected Result: If the fluorescence of the free AFC decreases as the concentration of the this compound substrate increases, this is indicative of the inner filter effect. The substrate is absorbing the excitation and/or emission light. If the fluorescence remains constant, the inner filter effect is less likely to be the cause.
-
Step 2: Mitigate the Inner Filter Effect
If the inner filter effect is confirmed, the following adjustments to your experimental setup can help to minimize its impact:
-
Reduce the Substrate Concentration: The most straightforward solution is to work at substrate concentrations below the threshold where the inner filter effect becomes significant. This may require optimizing your assay to be more sensitive.
-
Use a Microplate Reader with Top-Reading Optics: Top-reading fluorometers can sometimes be less susceptible to the inner filter effect compared to bottom-reading instruments, depending on the well geometry and sample volume.
-
Reduce the Optical Path Length: Using smaller volume wells or cuvettes with a shorter path length can reduce the absorption of light by the sample.[5]
-
Apply a Correction Factor: If working at high substrate concentrations is unavoidable, you can generate a correction curve using the data from the experiment described in Step 1. This curve can then be used to mathematically correct the fluorescence readings in your enzyme assays.
Step 3: Investigate True Substrate Inhibition
If you have ruled out the inner filter effect and other artifacts, you can proceed to characterize the kinetics of true substrate inhibition.
Experimental Protocol: Characterizing Substrate Inhibition Kinetics
-
Generate a Detailed Substrate Titration Curve:
-
Perform the enzyme assay with a wide range of this compound concentrations, extending well beyond the apparent Km and into the concentrations where inhibition is observed.
-
Ensure that the initial reaction rates are measured accurately for each substrate concentration.
-
-
Data Analysis:
-
Plot the initial reaction rate (V) against the substrate concentration ([S]).
-
If true substrate inhibition is occurring, the data will not fit the standard Michaelis-Menten model. Instead, it should be fitted to a substrate inhibition model, such as the one described by the following equation[7]: V = (Vmax * [S]) / (Km + [S] * (1 + [S]/Ki))
-
Here, Ki represents the dissociation constant for the substrate binding to the inhibitory site.[7]
-
Quantitative Data Summary
| Parameter | Enzyme | Value | Reference |
| Km | Fibroblast Activation Protein (FAP) | 330 ± 30 µM | --INVALID-LINK-- |
| kcat | Fibroblast Activation Protein (FAP) | 7.7 ± 0.2 s⁻¹ | --INVALID-LINK-- |
| Ki (for inhibitor Ac-Gly-boroPro) | Fibroblast Activation Protein (FAP) | 23 ± 3 nM | [3] |
| Ki (for inhibitor Ac-Gly-boroPro) | Dipeptidyl Peptidase-4 (DPP-4) | 377 ± 18 nM | --INVALID-LINK-- |
Visualizations
Caption: Potential causes for decreased signal at high substrate concentrations.
Caption: Troubleshooting workflow for apparent substrate inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of fibroblast activation protein protease based on dipeptide substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein and Enzyme Activity Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. graphpad.com [graphpad.com]
Preventing photobleaching of AFC released from Ac-Gly-Pro-AFC
This technical support center provides troubleshooting guides and frequently asked questions to help researchers prevent photobleaching of 7-amino-4-trifluoromethylcoumarin (AFC) released from the fluorogenic substrate Ac-Gly-Pro-AFC.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is the AFC fluorophore released?
This compound is a fluorogenic substrate used to measure the endopeptidase activity of enzymes like Fibroblast Activation Protein (FAP) and Dipeptidyl Peptidase-IV (DPP-IV).[1][2][3] The substrate itself is non-fluorescent. When the enzyme cleaves the bond between the peptide (Ac-Gly-Pro) and the AFC molecule, the free AFC is released. This free AFC is fluorescent, and the increase in fluorescence intensity over time is proportional to the enzyme's activity.
Q2: What is photobleaching and why is it a concern for my AFC assay?
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. This process reduces the number of photons the fluorophore can emit, leading to a decrease in fluorescence signal. In kinetic assays, photobleaching can be mistaken for a decrease in enzyme activity or reaction saturation, leading to inaccurate measurements. In endpoint assays, it can lead to underestimation of the total AFC generated.
Q3: How susceptible is AFC to photobleaching?
Like many fluorophores, AFC is susceptible to photobleaching, especially under conditions of high-intensity or prolonged exposure to excitation light. The interaction of the excited AFC molecule with oxygen can create reactive oxygen species (ROS) that chemically damage the fluorophore, rendering it non-fluorescent.[4]
Q4: What are the primary strategies to minimize AFC photobleaching?
There are two main approaches:
-
Optimize Instrumentation Settings: Reduce the intensity of the excitation light and minimize the duration of exposure. This is the first and simplest step to take.
-
Use Antifade Reagents: These chemical compounds are added to the sample to protect the fluorophore from photobleaching.[4]
Q5: What are antifade reagents and how do they work?
Antifade reagents are chemical compounds that reduce photobleaching by scavenging for reactive oxygen species (ROS) that are produced during fluorescence excitation.[4] By neutralizing these damaging free radicals, they extend the fluorescent lifetime of the fluorophore.
Q6: Which antifade reagents are suitable for use with AFC?
Many commercial and non-commercial antifade reagents are available. Their compatibility with a specific fluorophore and assay type should be verified.
-
Trolox: A vitamin E derivative that is a popular cell-permeable antifade reagent. It works by quenching triplet states and scavenging radicals.
-
n-Propyl Gallate (NPG): A common antioxidant used in antifade formulations.
-
Commercial Mounting Media: Products like ProLong™ Gold and VECTASHIELD® are premixed solutions designed to prevent photobleaching in fixed cell or tissue imaging.[5] While formulated for microscopy, their components may be adapted for plate-based assays, but this requires careful validation.
It is crucial to test the chosen antifade reagent for autofluorescence at the AFC excitation/emission wavelengths and for any inhibitory effects on the enzyme of interest.
Troubleshooting Guide
This guide addresses common issues related to signal loss in AFC-based assays.
Problem: Rapid decrease in fluorescence signal during kinetic reads.
This is a classic sign of photobleaching.
Caption: Troubleshooting logic for decreasing AFC fluorescence.
Problem: Low overall fluorescence signal.
This can be caused by a number of factors, including photobleaching that occurs before the first measurement.
-
Possible Cause: Insufficient enzyme activity or substrate concentration.
-
Solution: Verify enzyme and substrate concentrations. Ensure the assay buffer conditions (pH, ionic strength) are optimal for your enzyme.
-
-
Possible Cause: Incorrect instrument settings.
-
Possible Cause: Pre-read photobleaching.
-
Solution: Prepare samples in low-light conditions. Avoid exposing the microplate to ambient light before or during incubation. Use an antifade reagent.
-
Quantitative Data Summary
The stability and performance of AFC and related reagents are critical for reliable results.
| Parameter | Value | Source |
| AFC Excitation (Max) | ~376-400 nm | [6][7] |
| AFC Emission (Max) | ~460-505 nm | [8][9] |
| This compound Kcat (for FAP) | 7.7 ± 0.2 s⁻¹ | [3][10] |
| This compound Km (for FAP) | 330 ± 30 μM | [3][10] |
| AFC Solubility (in DMSO) | Up to 100 mM | [8][11] |
| Antifade Reagent | Proposed Mechanism | Common Working Concentration | Key Considerations |
| Trolox | Triplet quenching, ROS scavenging | 0.1 - 2 mM | Cell-permeable; can form a quinoid derivative that aids in anti-bleaching. |
| n-Propyl gallate (NPG) | Free radical scavenger | 0.1 - 1% (w/v) | May lower the pH of the medium. |
| p-Phenylenediamine (PPD) | Free radical scavenger | 0.1 - 1% (w/v) | Can be toxic and may cause autofluorescence, especially with blue/green fluorophores.[4] |
Experimental Protocols
Protocol 1: Workflow for Evaluating AFC Photostability
This protocol allows you to quantify the rate of AFC photobleaching in your specific experimental setup.
Caption: Experimental workflow for assessing AFC photostability.
Methodology:
-
Preparation: Prepare a stock solution of free AFC in DMSO. Dilute the stock to a working concentration (e.g., 1-10 µM) in your standard assay buffer.
-
Plating: Aliquot the AFC solution into several wells of a microplate (e.g., 100 µL per well). Include buffer-only wells as a blank.
-
Instrumentation: Place the plate in a fluorescence plate reader. Set the instrument to take kinetic readings at the appropriate excitation/emission wavelengths for AFC. Set the read interval and duration (e.g., one reading every minute for 30-60 minutes). Crucially, ensure the excitation shutter remains open between reads to induce photobleaching.
-
Data Acquisition: Initiate the kinetic read.
-
Analysis: Export the data and subtract the blank readings. Plot the average fluorescence intensity against time. The rate of signal decay represents the rate of photobleaching.
Protocol 2: Testing the Efficacy of an Antifade Reagent
This protocol compares the photostability of AFC with and without an antifade agent.
Methodology:
-
Preparation: Prepare AFC solutions as described in Protocol 1.
-
Create Test Groups:
-
Control Group: AFC solution in standard assay buffer.
-
Test Group(s): AFC solution in assay buffer supplemented with the antifade reagent (e.g., Trolox at 0.5 mM, 1 mM, and 2 mM).
-
-
Plating: Aliquot the solutions for each group into separate wells of a microplate.
-
Data Acquisition: Use the same kinetic read parameters (constant illumination) as in Protocol 1 to measure fluorescence over time for all groups simultaneously.
-
Analysis: Plot the fluorescence decay curves for the control and test groups on the same graph. A slower rate of decay in the test groups indicates that the antifade reagent is effectively reducing photobleaching.
Mechanism of AFC Release
The enzymatic reaction is the source of the fluorescent signal.
Caption: Enzymatic cleavage of this compound to release AFC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 886993-02-8 | FA110612 | Biosynth [biosynth.com]
- 3. This compound -上海鸿肽生物科技有限公司 [hongtide.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. ProLong Gold Antifade Reagent | Cell Signaling Technology [cellsignal.com]
- 6. Spectrum [AFC (7-Amino-4-trifluoromethylcoumarin)] | AAT Bioquest [aatbio.com]
- 7. glpbio.com [glpbio.com]
- 8. AFC (7-Amino-4-trifluoromethylcoumarin) | Abcam [abcam.com]
- 9. ubpbio.com [ubpbio.com]
- 10. shop.bachem.com [shop.bachem.com]
- 11. researchgate.net [researchgate.net]
Ac-Gly-Pro-AFC interference from biological sample components.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the fluorogenic substrate Ac-Gly-Pro-AFC (Acetyl-Glycyl-L-prolyl-7-amino-4-trifluoromethylcoumarin) in biological samples.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and which enzymes does it detect?
A1: this compound is a fluorogenic substrate used to measure the enzymatic activity of certain proteases. When cleaved by a target enzyme, it releases the highly fluorescent compound 7-amino-4-trifluoromethylcoumarin (AFC), which can be detected with an excitation wavelength of approximately 400 nm and an emission wavelength of around 505 nm. The primary enzymes that cleave this compound are:
-
Dipeptidyl Peptidase IV (DPP-4) , also known as CD26.
-
Fibroblast Activation Protein (FAP) , a serine protease highly expressed in the tumor microenvironment and sites of tissue remodeling.
Q2: What are the most common components in biological samples that can interfere with this compound assays?
A2: Biological samples such as plasma, serum, and tissue homogenates contain various endogenous substances that can interfere with fluorescence-based assays. The most common interfering components are:
-
Hemoglobin: Released from red blood cells (hemolysis), hemoglobin can absorb light at both the excitation and emission wavelengths of AFC, leading to fluorescence quenching and artificially low signals.[1][2]
-
Bilirubin: A breakdown product of heme, bilirubin can also quench the fluorescence of AFC, resulting in inaccurate measurements, particularly in samples from subjects with liver disease or jaundice.[3][4]
-
Lipids: High concentrations of lipids (lipemia), such as triglycerides, can cause turbidity and light scattering, which can interfere with the accurate measurement of fluorescence.[5]
-
Sample Turbidity: Cloudiness in the sample due to suspended particles can scatter both the excitation and emission light, leading to inconsistent and unreliable fluorescence readings.[6][7]
II. Troubleshooting Guide
This guide addresses specific issues that may arise during this compound assays with biological samples.
Issue 1: Lower than expected or no fluorescent signal.
Q: My assay is showing very low or no fluorescence signal, even with samples expected to have high enzyme activity. What could be the cause?
A: This is a common issue that can stem from several factors related to interference from biological sample components.
Possible Causes and Solutions:
-
Fluorescence Quenching by Hemoglobin:
-
Visual Inspection: Check your samples for any reddish or pink discoloration, which indicates hemolysis.
-
Mitigation:
-
Sample Preparation: Whenever possible, use fresh samples and handle them carefully to avoid mechanical lysis of red blood cells.
-
Centrifugation: Centrifuge plasma or serum samples at a higher speed (e.g., 10,000 x g for 10 minutes) to pellet any remaining red blood cells or cell debris.[8]
-
Blank Correction: Prepare a sample blank containing the biological sample but without the this compound substrate to measure the background absorbance.
-
-
-
Fluorescence Quenching by Bilirubin:
-
Sample History: Be aware if your samples are from subjects with known liver conditions or hyperbilirubinemia.
-
Mitigation:
-
Sample Dilution: Diluting the sample can reduce the concentration of bilirubin, thereby minimizing its quenching effect. However, ensure that the enzyme activity remains within the detectable range.
-
Use of Correction Factors: If the bilirubin concentration is known, a correction factor can be applied to the fluorescence readings. This requires establishing a standard curve of AFC fluorescence in the presence of varying bilirubin concentrations.
-
-
Issue 2: High background fluorescence.
Q: I am observing high fluorescence readings in my negative controls and sample blanks. What is causing this and how can I fix it?
A: High background fluorescence can mask the true signal from the enzymatic reaction and reduce the assay's sensitivity.
Possible Causes and Solutions:
-
Autofluorescence of Sample Components:
-
Cause: Some endogenous molecules in biological samples, such as NADH and riboflavins, can fluoresce at similar wavelengths to AFC.
-
Mitigation:
-
Prepare a "No-Substrate" Control: For each biological sample, prepare a control well that contains the sample and assay buffer but no this compound. Subtract the fluorescence reading of this control from the reading of the corresponding sample with the substrate.
-
Optimize Filter Sets: If your plate reader allows, use narrow bandpass filters for excitation and emission to minimize the detection of off-target fluorescence.
-
-
-
Contamination of Reagents or Labware:
-
Cause: Fluorescent contaminants in buffers, water, or on the microplate can contribute to high background.
-
Mitigation:
-
Use High-Purity Reagents: Ensure that all buffers and water are of high purity and stored properly.
-
Use Appropriate Microplates: For fluorescence assays, use black-walled, clear-bottom microplates to reduce well-to-well crosstalk and background from the plate itself.[9]
-
-
Issue 3: High variability between replicate wells.
Q: I am seeing significant variation in fluorescence readings between my replicate wells for the same sample. What could be the reason?
A: High variability can compromise the reliability and reproducibility of your results.
Possible Causes and Solutions:
-
Sample Turbidity and Light Scattering:
-
Cause: Particulate matter or high lipid content in the samples can cause inconsistent light scattering.
-
Mitigation:
-
Centrifugation: Centrifuge samples at high speed (e.g., >10,000 x g) to pellet insoluble material.[8] For lipemic samples, high-speed centrifugation can help to form a lipid layer that can be avoided during pipetting.[10]
-
Sample Filtration: If centrifugation is not sufficient, filtering the samples through a low-protein-binding syringe filter (e.g., 0.22 µm) may be necessary.
-
Use of Clearing Agents: For highly lipemic samples, specific lipid-clearing agents can be used, but their compatibility with the enzyme and assay chemistry must be validated.[10]
-
-
-
Pipetting Inaccuracies:
-
Cause: Inconsistent volumes of sample or reagents can lead to variability.
-
Mitigation:
-
Calibrate Pipettes: Ensure all pipettes are properly calibrated.
-
Careful Pipetting Technique: Use appropriate pipetting techniques to ensure accurate and consistent dispensing of liquids, especially for viscous biological samples.
-
-
III. Data Presentation: Interference Thresholds
The following tables summarize the approximate concentrations at which common biological components may start to interfere with AFC-based fluorescence assays. Note that these values can vary depending on the specific assay conditions (e.g., pH, temperature, buffer composition).
Table 1: Hemoglobin Interference
| Hemoglobin Concentration | Observed Effect on AFC Fluorescence | Recommended Action |
| < 1 g/L | Minimal to no significant quenching | Proceed with the assay. |
| 1 - 5 g/L | Moderate quenching; potential for underestimation of enzyme activity | Use sample blanks and consider sample dilution. |
| > 5 g/L | Severe quenching; significant data inaccuracy | Sample is likely unsuitable for direct measurement. Attempt high-speed centrifugation to remove residual red blood cells. |
Table 2: Bilirubin Interference
| Bilirubin Concentration | Observed Effect on AFC Fluorescence | Recommended Action |
| < 50 µM | Generally low interference | Proceed with the assay. |
| 50 - 200 µM | Moderate quenching; potential for inaccurate results | Dilute the sample if possible and use appropriate controls. |
| > 200 µM | Significant quenching; data may be unreliable | Use of a correction factor based on a bilirubin standard curve is recommended. |
Table 3: Lipid (Triglyceride) Interference
| Triglyceride Concentration | Observed Effect on Fluorescence Measurement | Recommended Action |
| < 200 mg/dL | Low risk of significant light scattering | Proceed with the assay. |
| 200 - 500 mg/dL | Moderate turbidity; increased potential for light scattering | Centrifuge samples at high speed. |
| > 500 mg/dL | High turbidity; significant light scattering and potential for inaccurate readings | Use high-speed centrifugation or a lipid-clearing agent.[10] |
IV. Experimental Protocols
Protocol 1: DPP-4 Activity Assay in Human Plasma
-
Sample Preparation:
-
Collect blood in tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C to separate plasma.
-
Carefully transfer the plasma to a new tube, avoiding the buffy coat and red blood cells.
-
For samples with visible hemolysis or turbidity, perform a second centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Dilute plasma samples 1:10 in assay buffer (e.g., 100 mM Tris-HCl, pH 7.5).
-
-
Assay Procedure (96-well plate format):
-
Standard Curve: Prepare a standard curve of free AFC (0 to 50 µM) in assay buffer.
-
Sample Wells: Add 50 µL of diluted plasma to each well.
-
Negative Control: Add 50 µL of assay buffer to control wells.
-
Substrate Addition: Add 50 µL of 200 µM this compound solution (in assay buffer) to all wells to initiate the reaction (final substrate concentration: 100 µM).
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Measurement: Read the fluorescence intensity (Ex/Em = 400/505 nm) at multiple time points (e.g., every 5 minutes for 30 minutes) using a fluorescence plate reader.
-
-
Data Analysis:
-
Subtract the fluorescence of the negative control from all sample readings.
-
Determine the rate of AFC production (Vmax) from the linear portion of the kinetic curve.
-
Calculate the DPP-4 activity using the AFC standard curve to convert fluorescence units to moles of AFC produced per unit of time per volume of plasma.
-
Protocol 2: FAP Activity Assay in Tumor Tissue Homogenate
-
Sample Preparation:
-
Weigh a frozen tumor tissue sample (~50-100 mg).
-
Homogenize the tissue in 10 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1% Triton X-100, pH 7.5) containing protease inhibitors (excluding serine protease inhibitors that might inhibit FAP).
-
Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (cytosolic and membrane-bound protein fraction).
-
Determine the total protein concentration of the lysate (e.g., using a BCA assay).
-
-
Assay Procedure (96-well plate format):
-
Standard Curve: Prepare a standard curve of free AFC (0 to 50 µM) in lysis buffer.
-
Sample Wells: Add 20-50 µg of total protein from the tissue lysate to each well and adjust the volume to 50 µL with lysis buffer.
-
Negative Control: Add 50 µL of lysis buffer to control wells.
-
Substrate Addition: Add 50 µL of 200 µM this compound solution (in lysis buffer) to all wells (final substrate concentration: 100 µM).
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Measurement: Read the fluorescence intensity (Ex/Em = 400/505 nm) kinetically.
-
-
Data Analysis:
-
Subtract the fluorescence of the negative control from all sample readings.
-
Calculate the rate of AFC production.
-
Normalize the FAP activity to the total protein concentration to express the activity as moles of AFC per minute per milligram of protein.
-
V. Visualization of Pathways and Workflows
Signaling Pathways
References
- 1. Haemoglobin interference and increased sensitivity of fluorimetric assays for quantification of low-parasitaemia Plasmodium infected erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescence sensor for the quantification of unbound bilirubin concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bilirubin binding in the plasma of newborns: critical evaluation of a fluorescence quenching method and comparison to the peroxidase method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipid interference with fluorometric assay of DNA in adipose tissues under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorometry of turbid and absorbant samples and the membrane fluidity of intact erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A practical method for reducing the interference due to lipaemia in coagulation tests - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Methods to reduce lipemic interference in clinical chemistry tests: a systematic review and recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ac-Gly-Pro-AFC-Based FAP Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the sensitivity and reliability of their Fibroblast Activation Protein (FAP) assays using the fluorogenic substrate Ac-Gly-Pro-AFC.
Troubleshooting Guide
This guide addresses common issues encountered during this compound-based FAP assays in a question-and-answer format.
Q1: Why is my fluorescent signal weak or absent?
A1: Low or no signal can stem from several factors, from reagent issues to improper assay conditions. Here’s a systematic approach to troubleshooting:
-
Enzyme Activity:
-
Inactive Enzyme: Ensure your recombinant FAP or biological sample has been stored correctly and has not undergone multiple freeze-thaw cycles. It's advisable to aliquot the enzyme upon receipt.
-
Insufficient Enzyme: The concentration of FAP in your sample might be below the detection limit of the assay. Try increasing the amount of sample or using a positive control with a known amount of active recombinant FAP to validate the assay setup.
-
-
Substrate Integrity:
-
Degradation: this compound can be sensitive to light and pH. Prepare fresh substrate solutions and store them protected from light.
-
Solubility: The substrate is typically dissolved in an organic solvent like DMSO before being diluted in the assay buffer.[1] Ensure it is fully dissolved to avoid artificially low concentrations.
-
-
Assay Conditions:
-
Instrument Settings:
-
Incorrect Wavelengths: For AFC, the excitation maximum is around 400 nm and the emission maximum is around 505 nm.[1] Verify that your plate reader is set to these wavelengths.
-
Gain Setting: If the signal is consistently low, you may need to increase the gain setting on your fluorometer. However, be cautious as this can also increase background noise.
-
Q2: My background fluorescence is too high. What can I do?
A2: High background can mask the true signal from FAP activity. Consider the following causes and solutions:
-
Autofluorescence from Sample: Biological samples, especially plasma and tissue homogenates, can contain endogenous fluorescent molecules.
-
Solution: Always include a "no enzyme" or "sample blank" control for each sample. This well should contain the sample and all assay components except for the enzyme (or use a heat-inactivated sample). Subtract the fluorescence of this blank from your experimental wells.
-
-
Substrate Autohydrolysis: The this compound substrate may hydrolyze spontaneously over time, releasing the fluorophore.
-
Solution: Include a "substrate blank" containing only the assay buffer and the substrate. This will account for any non-enzymatic signal generation. Prepare the substrate solution fresh for each experiment.
-
-
Contaminated Reagents: Buffers or water used to prepare reagents may be contaminated with fluorescent compounds.
-
Solution: Use high-purity, nuclease-free water and analytical grade reagents. Test individual components for fluorescence.
-
-
Compound Interference: If screening compound libraries, the compounds themselves can be fluorescent.[5]
-
Solution: Pre-read the plate after adding the compounds but before adding the substrate to measure intrinsic compound fluorescence.[5] This value can be subtracted from the final reading.
-
Q3: The assay signal is not linear over time. What does this mean?
A3: Non-linear kinetics can indicate several issues:
-
Substrate Depletion: If the FAP concentration is too high, the substrate may be rapidly consumed, leading to a plateau in the signal.
-
Solution: Reduce the concentration of the enzyme or the incubation time. Ensure you are measuring the initial velocity of the reaction.
-
-
Enzyme Instability: The enzyme may be losing activity over the course of the assay.
-
Inner Filter Effect: At high concentrations, the released AFC fluorophore can absorb the excitation light, leading to a non-linear response.
-
Solution: Dilute your sample or use a lower substrate concentration.
-
Q4: I am seeing a signal, but I'm not sure if it's specific to FAP.
A4: FAP belongs to a family of post-proline cleaving peptidases, and other enzymes like Dipeptidyl Peptidase IV (DPP4) can sometimes cleave similar substrates.[5]
-
Solution 1: Use a FAP-specific inhibitor. Include a control well with a known FAP-specific inhibitor, such as Ac-Gly-boroPro.[6] A significant reduction in signal in the presence of the inhibitor confirms FAP-specific activity.
-
Solution 2: Use FAP-negative controls. If available, use plasma or tissue from FAP knockout mice to confirm that the signal is absent in these samples.[4]
-
Solution 3: Compare with DPP4 activity. If you suspect DPP4 interference, you can run a parallel assay with a DPP4-preferred substrate like H-Gly-Pro-AMC.[4]
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use in the assay?
A1: The optimal substrate concentration depends on the specific assay conditions and the research question. For kinetic studies, it is often necessary to test a range of concentrations around the Michaelis-Menten constant (Km). The reported Km for this compound with FAP is approximately 330 µM.[7] For routine activity screening, a concentration of 50-100 µM is commonly used.[3]
Q2: How should I prepare and store the this compound substrate?
A2: this compound is typically supplied as a solid. It is recommended to prepare a stock solution in a high-quality, anhydrous organic solvent such as DMSO.[1] This stock solution should be stored at -20°C or -80°C, protected from light and moisture. For the assay, the stock solution is diluted to the final working concentration in the assay buffer immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.
Q3: What are the typical excitation and emission wavelengths for the AFC fluorophore?
A3: The 7-amino-4-trifluoromethylcoumarin (AFC) fluorophore released upon substrate cleavage has an excitation maximum of approximately 400 nm and an emission maximum of approximately 505 nm.[1]
Q4: What are some key considerations for the assay buffer composition?
A4: The assay buffer is critical for optimal FAP activity and stability. A commonly used buffer is 50 mM Tris-HCl at a pH of 7.5-8.0.[2] The addition of 140 mM NaCl and 1 mg/ml BSA can help to maintain the enzyme's stability and activity.[2]
Q5: How can I quantify the FAP activity from my fluorescence readings?
A5: To convert the rate of fluorescence increase (RFU/min) into a measure of enzyme activity (e.g., pmol/min/µg), you need to create a standard curve using a known concentration of the free fluorophore (AFC or a related standard like 7-Amino, 4-Methyl Coumarin).[3] This curve will allow you to determine the amount of product formed per unit of fluorescence. The specific activity can then be calculated by dividing the rate of product formation by the amount of enzyme (or total protein) in the well.
Data Presentation
Table 1: Recommended Reagent Concentrations for FAP Activity Assay
| Reagent | Stock Concentration | Final Concentration | Notes |
| Recombinant Human FAP | 0.2 µg/mL | 0.010 µ g/well | Can be adjusted based on activity. |
| This compound | 10 mM in DMSO | 50-100 µM | Prepare fresh dilution before use. |
| Assay Buffer | - | 1X | 50 mM Tris, 140 mM NaCl, 1 mg/mL BSA, pH 7.5 |
| FAP Inhibitor (optional) | Varies | Varies | Use as a negative control for specificity. |
Table 2: Kinetic Parameters of FAP with this compound
| Parameter | Value | Reference |
| Km | 330 ± 30 µM | [7] |
| kcat | 7.7 ± 0.2 s⁻¹ | [7] |
Experimental Protocols
Protocol 1: Standard FAP Activity Assay using this compound
This protocol is for a 96-well plate format.
Materials:
-
Recombinant human FAP or biological sample
-
This compound substrate
-
Assay Buffer (50 mM Tris-HCl, pH 7.5, 140 mM NaCl, 1 mg/mL BSA)
-
DMSO (for substrate stock solution)
-
Black, flat-bottom 96-well plate
-
Fluorescent plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.
-
Prepare the Assay Buffer and store at 4°C.
-
On the day of the experiment, thaw the enzyme and substrate on ice.
-
-
Set up the Assay Plate:
-
Prepare serial dilutions of your enzyme (recombinant FAP or biological sample) in Assay Buffer.
-
Add 50 µL of the enzyme dilutions to the wells of the 96-well plate.
-
Include Controls:
-
Substrate Blank: 50 µL of Assay Buffer without enzyme.
-
Sample Blank (for biological samples): 50 µL of heat-inactivated sample or sample without substrate addition.
-
Positive Control: A known concentration of active recombinant FAP.
-
Inhibitor Control (optional): Pre-incubate the enzyme with a FAP-specific inhibitor for 15-30 minutes before adding the substrate.
-
-
-
Initiate the Reaction:
-
Prepare the substrate working solution by diluting the 10 mM stock to 100 µM in Assay Buffer.
-
Add 50 µL of the 100 µM substrate working solution to all wells to start the reaction. The final substrate concentration will be 50 µM in a 100 µL total volume.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescent plate reader pre-heated to 37°C.
-
Read the fluorescence kinetically for at least 30 minutes, with readings every 1-2 minutes. Use an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.
-
-
Data Analysis:
-
For each well, calculate the rate of reaction (Vmax) in RFU/min from the linear portion of the kinetic curve.
-
Subtract the Vmax of the appropriate blank (substrate or sample blank) from the Vmax of the experimental wells.
-
Use a standard curve of free AFC to convert the corrected Vmax from RFU/min to pmol/min.
-
Calculate the specific activity by dividing the pmol/min by the amount of protein per well (in µg).
-
Visualizations
Caption: Workflow for a typical this compound-based FAP assay.
Caption: A logical flowchart for troubleshooting low signal in FAP assays.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Frontiers | In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes [frontiersin.org]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. Quantitation of fibroblast activation protein (FAP)-specific protease activity in mouse, baboon and human fluids and organs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FAP | Abcam [abcam.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. shop.bachem.com [shop.bachem.com]
Ac-Gly-Pro-AFC assay variability and reproducibility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Ac-Gly-Pro-AFC assay for the measurement of Fibroblast Activation Protein (FAP) activity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the this compound assay, providing potential causes and recommended solutions in a straightforward question-and-answer format.
Q1: Why is my background fluorescence high?
High background fluorescence can mask the true signal from enzymatic activity, leading to poor assay sensitivity and a reduced signal-to-noise ratio.
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Substrate Instability/Degradation | Ensure proper storage of this compound substrate at -20°C and protect from light to prevent spontaneous hydrolysis. Prepare fresh substrate dilutions for each experiment. |
| Contaminated Reagents or Buffers | Use high-purity, nuclease-free water and sterile-filtered buffers. Check for microbial contamination, which can contribute to fluorescence. |
| Autofluorescence of Assay Components | Some biological samples, buffers, or test compounds may exhibit intrinsic fluorescence. Run a "substrate-only" blank (no enzyme) and a "buffer-only" blank to determine the source. If test compounds are the issue, measure their fluorescence independently and subtract it from the assay signal. |
| Improper Plate Reader Settings | Optimize the gain setting on your plate reader. A gain setting that is too high will amplify background noise. Adjust the gain to achieve a good signal-to-blank ratio without saturating the detector with the highest standard or sample concentration.[1][2] |
| Choice of Microplate | Use of black, opaque-walled microplates is highly recommended to minimize well-to-well crosstalk and background fluorescence. White plates can increase background signal.[3] |
| Fixative-Induced Autofluorescence | If using fixed cells or tissues, aldehyde fixatives like formaldehyde and glutaraldehyde can cause autofluorescence.[4] Consider using alternative fixation methods or quenching autofluorescence with an agent like sodium borohydride.[4] |
Q2: My fluorescent signal is weak or non-existent. What should I do?
A weak or absent signal can indicate a problem with one or more components of the assay.
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Inactive Enzyme | Verify the activity of your FAP enzyme preparation. If possible, use a positive control with known activity. Ensure proper storage and handling of the enzyme to maintain its activity. |
| Incorrect Reagent Concentrations | Double-check the final concentrations of the enzyme and substrate in your assay. Titrate both to determine the optimal concentrations for your specific experimental conditions. |
| Sub-optimal Assay Conditions | Ensure the assay buffer has the correct pH and ionic strength for optimal FAP activity. FAP activity is generally optimal in the pH range of 7.4-8.0.[1] |
| Incorrect Plate Reader Wavelengths | Confirm that the excitation and emission wavelengths on the plate reader are set correctly for the AFC fluorophore (Excitation: ~380-400 nm, Emission: ~460-505 nm).[5][6] |
| Insufficient Incubation Time | The enzymatic reaction may not have proceeded long enough to generate a detectable signal. Perform a time-course experiment to determine the optimal incubation time where the reaction is in the linear range. |
| Inhibitors in the Sample | Components of your sample (e.g., cell lysate, plasma) or test compounds may be inhibiting FAP activity. Run appropriate controls, including a known FAP inhibitor as a negative control. |
Q3: I'm seeing high variability and poor reproducibility between my replicates and experiments. What are the likely causes?
High variability can undermine the reliability of your results. Pinpointing the source of this variability is crucial for obtaining consistent data.
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Pipetting Inaccuracies | Ensure your pipettes are properly calibrated. Use a multi-channel pipette for adding reagents to multiple wells to improve consistency. Prepare a master mix of reagents to be added to all wells to minimize well-to-well variation.[7] |
| Inconsistent Incubation Times or Temperatures | Use a temperature-controlled plate reader or incubator to ensure a consistent reaction temperature. Stagger the addition of starting reagents to ensure uniform incubation times across all wells. |
| Edge Effects in Microplates | The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations. To mitigate this, avoid using the outermost wells or fill them with buffer/media to create a humidity barrier. |
| Reagent Instability | Prepare fresh dilutions of reagents for each experiment, especially the enzyme and substrate. Avoid repeated freeze-thaw cycles of stock solutions.[7] |
| Sample Heterogeneity | If using cell lysates or tissue homogenates, ensure that they are thoroughly mixed before aliquoting into the assay plate. |
Assay Performance and Validation
Proper assay validation is critical for ensuring the reliability of your results. Below are key performance parameters and their typical acceptable ranges for FAP assays.
| Parameter | Description | Typical Acceptable Range |
| Z'-Factor | A statistical measure of the separation between the positive and negative controls, indicating the quality of the assay for high-throughput screening. | An assay with a Z'-factor > 0.5 is considered excellent for screening.[2] |
| Coefficient of Variation (CV%) | A measure of the variability of data points within a replicate set, expressed as a percentage of the mean. | Within-run CV% should ideally be < 10%. A study on a combined FAP/PREP assay reported a within-run CV of 3-4% and a between-run precision of 7-12%.[8] |
| Signal-to-Background (S/B) Ratio | The ratio of the signal from a positive control to the signal from a negative control (background). | A higher S/B ratio is desirable. Aim for an S/B ratio of at least 3, with >10 being ideal for robust assays. |
Experimental Protocols
1. AFC Standard Curve Generation
This protocol allows for the conversion of relative fluorescence units (RFUs) to the concentration of the product (AFC).
Materials:
-
7-Amino-4-trifluoromethylcoumarin (AFC) standard[6]
-
Assay Buffer (e.g., Tris-buffered saline, pH 7.4)
-
Black, opaque-walled 96-well or 384-well plate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of AFC in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the AFC stock solution in assay buffer to create a range of standards (e.g., 0-100 µM).
-
Add a fixed volume of each standard to triplicate wells of the microplate.
-
Include a "buffer-only" blank.
-
Read the fluorescence on a plate reader with excitation at ~380-400 nm and emission at ~460-505 nm.
-
Subtract the average fluorescence of the blank from all standard readings.
-
Plot the background-subtracted fluorescence (RFU) versus the AFC concentration (µM).
-
Perform a linear regression to obtain the equation of the line (y = mx + c), which can be used to determine the concentration of AFC produced in the enzymatic assay.
2. FAP Enzyme Kinetics Assay
This protocol is for determining the kinetic parameters (Km and Vmax) of FAP.
Materials:
-
Recombinant FAP enzyme
-
This compound substrate
-
Assay Buffer
-
Black, opaque-walled 96-well or 384-well plate
-
Fluorescence plate reader
Procedure:
-
Prepare a series of dilutions of the this compound substrate in assay buffer.
-
Add a fixed amount of FAP enzyme to each well.
-
Initiate the reaction by adding the substrate dilutions to the wells.
-
Immediately place the plate in a kinetic plate reader and measure the fluorescence every minute for a set period (e.g., 30-60 minutes) at 37°C.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each substrate concentration.
-
Convert RFU/min to µM/min using the slope from the AFC standard curve.
-
Plot the initial velocity (V₀) versus the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
3. FAP Inhibitor Screening Assay
This protocol is for screening potential inhibitors of FAP activity.
Materials:
-
Recombinant FAP enzyme
-
This compound substrate
-
Test compounds (inhibitors)
-
Positive control inhibitor (if available)
-
Assay Buffer
-
DMSO (for dissolving compounds)
-
Black, opaque-walled 96-well or 384-well plate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that inhibits the enzyme (typically ≤1%).
-
Add the diluted test compounds to the wells.
-
Include the following controls:
-
Positive Control: Enzyme + Substrate (no inhibitor)
-
Negative Control: Enzyme + Substrate + known FAP inhibitor
-
Blank: Substrate only (no enzyme)
-
-
Add a fixed amount of FAP enzyme to all wells except the blank.
-
Pre-incubate the enzyme and inhibitors for a set period (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding the this compound substrate to all wells (at a concentration near the Km).
-
Incubate for a predetermined time at 37°C.
-
Stop the reaction (optional, depending on the reader) or immediately read the fluorescence.
-
Calculate the percent inhibition for each test compound concentration relative to the positive control.
-
Plot percent inhibition versus compound concentration and fit to a dose-response curve to determine the IC₅₀ value.
Visualized Workflows and Logic
This compound Assay Experimental Workflow
Caption: A generalized workflow for the this compound assay.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common this compound assay issues.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. hwpi.harvard.edu [hwpi.harvard.edu]
- 5. Fibroblast Activation Protein Specific Optical Imaging in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AFC (7-Amino-4-trifluoromethylcoumarin) | Abcam [abcam.com]
- 7. goldbio.com [goldbio.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of Fluorogenic Substrates for Measuring Fibroblast Activation Protein (FAP) Activity: Ac-Gly-Pro-AFC vs. Z-Gly-Pro-AMC
For researchers, scientists, and drug development professionals engaged in the study of Fibroblast Activation Protein (FAP), the selection of an appropriate substrate for activity assays is a critical determinant of experimental success. This guide provides a comprehensive comparison of two commonly utilized fluorogenic substrates, Acetyl-Glycyl-Prolyl-7-amino-4-trifluoromethylcoumarin (Ac-Gly-Pro-AFC) and Carbobenzoxy-Glycyl-Prolyl-7-amino-4-methylcoumarin (Z-Gly-Pro-AMC), to inform substrate choice for FAP enzymatic activity assessment.
Fibroblast Activation Protein, a type II transmembrane serine protease, is a compelling therapeutic target due to its limited expression in healthy adult tissues and significant upregulation in the tumor microenvironment, fibrotic tissues, and areas of inflammation.[1][2][3] FAP exhibits both dipeptidyl peptidase and endopeptidase (gelatinase) activity, with a distinct preference for cleaving substrates after a proline residue, particularly in a Gly-Pro motif.[4][5][6][7] The selection of a sensitive and specific substrate is therefore paramount for accurately quantifying its enzymatic activity.
Performance Comparison: this compound vs. Z-Gly-Pro-AMC
Both this compound and Z-Gly-Pro-AMC are fluorogenic substrates designed to measure the endopeptidase activity of FAP.[8][9] Upon cleavage by FAP, these substrates release the highly fluorescent molecules 7-amino-4-trifluoromethylcoumarin (AFC) or 7-amino-4-methylcoumarin (AMC), respectively. The resulting fluorescence can be readily quantified to determine enzyme activity.
| Feature | This compound | Z-Gly-Pro-AMC |
| Fluorophore | 7-amino-4-trifluoromethylcoumarin (AFC) | 7-amino-4-methylcoumarin (AMC) |
| Excitation (nm) | ~400 | ~380 |
| Emission (nm) | ~505-510 | ~460-465 |
| Blocking Group | Acetyl (Ac) | Carbobenzoxy (Z) |
| Known Usage | FAP endopeptidase activity determination.[8] | FAP and prolyl endopeptidase activity assays.[9][10][11][12] |
Note: The kinetic parameters (Km and kcat) are crucial for comparing substrate affinity and turnover rate. However, specific side-by-side comparative values for FAP with these two substrates are not consistently reported across the literature. Researchers should determine these constants under their specific experimental conditions for the most accurate comparison.
Experimental Protocols
Below are generalized protocols for FAP activity assays using this compound and Z-Gly-Pro-AMC. It is crucial to optimize these protocols for specific experimental conditions, including enzyme concentration, buffer composition, and instrumentation.
FAP Activity Assay using this compound
This protocol is based on general fluorogenic enzyme assay principles.
Materials:
-
Recombinant human FAP
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris, 1 M NaCl, pH 7.5)[10]
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the recombinant FAP to the desired concentration in pre-warmed Assay Buffer.
-
Prepare a working solution of this compound in Assay Buffer. A final concentration of 50 µM has been used in some studies.[13]
-
In a 96-well black microplate, add the diluted FAP enzyme solution.
-
To initiate the reaction, add the this compound working solution to the wells containing the enzyme.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation (~400 nm) and emission (~505 nm) wavelengths.
-
Measure the fluorescence intensity kinetically over a defined period (e.g., 30 minutes) at a constant temperature (e.g., 37°C).
-
Include appropriate controls, such as a no-enzyme control (substrate only) and a no-substrate control (enzyme only).
-
Calculate the rate of substrate cleavage from the linear portion of the kinetic curve.
FAP Activity Assay using Z-Gly-Pro-AMC
This protocol is adapted from various sources utilizing Z-Gly-Pro-AMC for FAP activity.[10][12]
Materials:
-
Recombinant human FAP or biological sample containing FAP
-
Z-Gly-Pro-AMC substrate
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, with other components as needed)[12]
-
96-well black microplate
-
Fluorescence plate reader
-
7-Amino-4-methylcoumarin (AMC) standard
Procedure:
-
Prepare a stock solution of Z-Gly-Pro-AMC in DMSO or methanol.[12]
-
Dilute the FAP-containing sample to the desired concentration in pre-warmed Assay Buffer.
-
Prepare a working solution of Z-Gly-Pro-AMC in Assay Buffer. Final concentrations in the range of 50-266 µM have been reported.[10][12]
-
In a 96-well black microplate, add the diluted FAP sample.
-
Initiate the reaction by adding the Z-Gly-Pro-AMC working solution.
-
Measure the fluorescence kinetically at excitation and emission wavelengths of approximately 380 nm and 460 nm, respectively, for a set duration at 37°C.[9][10][12]
-
To quantify the amount of released AMC, generate a standard curve using a known concentration range of free AMC.
-
Calculate the specific activity of FAP, often expressed as pmol of AMC released per minute per microgram of protein.[10]
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the enzymatic reaction and a typical experimental workflow.
Caption: Enzymatic cleavage of fluorogenic substrates by FAP.
Caption: A typical workflow for an FAP enzymatic activity assay.
Conclusion
Both this compound and Z-Gly-Pro-AMC are valuable tools for the measurement of FAP activity. The choice between them may be influenced by factors such as the specific instrumentation available (due to differences in excitation and emission spectra), the potential for off-target cleavage by other proteases in complex biological samples, and cost. For rigorous comparative studies, it is advisable to characterize the kinetic parameters of both substrates under the specific assay conditions being employed. This will ensure the most accurate and reliable quantification of FAP enzymatic activity, a crucial step in advancing research and development in FAP-related pathologies.
References
- 1. Promotion of Cellular Growth and Motility Is Independent of Enzymatic Activity of Fibroblast Activation Protein-α | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 2. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting fibroblast activation protein in cancer – Prospects and caveats [imrpress.com]
- 4. Fibroblast activation protein, alpha - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. glpbio.com [glpbio.com]
- 13. A Single Second Shell Amino Acid Determines Affinity and Kinetics of Linagliptin Binding to Type 4 Dipeptidyl Peptidase and Fibroblast Activation Protein - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Fluorogenic FAP Substrates: A Comparative Analysis of Ac-Gly-Pro-AFC and Alternatives
For researchers, scientists, and drug development professionals, the accurate measurement of Fibroblast Activation Protein (FAP) activity is crucial for advancing research in oncology, fibrosis, and arthritis. The choice of a fluorogenic substrate is a critical determinant of assay sensitivity and specificity. This guide provides an objective comparison of the commonly used substrate, Ac-Gly-Pro-AFC, with other commercially available alternatives, supported by experimental data and detailed protocols.
Fibroblast Activation Protein, a cell surface serine protease, is a highly specific biomarker for activated fibroblasts and is implicated in the pathology of numerous diseases. Its enzymatic activity is a key parameter in understanding disease progression and in the screening of potential therapeutic inhibitors. Fluorogenic substrates, which release a fluorescent molecule upon cleavage by FAP, are the cornerstone of FAP activity assays.
Performance Comparison of Fluorogenic FAP Substrates
The ideal fluorogenic substrate for FAP should exhibit high specificity and catalytic efficiency, minimizing off-target cleavage by other proteases, particularly the closely related prolyl oligopeptidase (PREP). To facilitate an evidence-based selection, the following table summarizes the key quantitative data for this compound and other common fluorogenic FAP substrates.
| Substrate | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reporter Group | Notes |
| This compound | 330 ± 30 | 7.7 ± 0.2 | 23,333 | AFC | Specific for FAP endopeptidase activity.[1][2] |
| Z-Gly-Pro-AMC | ~1150 | - | - | AMC | Also cleaved by other dipeptidyl peptidases.[3] |
| Ala-Pro-AFC | ~460 | - | - | AFC | Shows preference over Gly-Pro-AFC for FAP.[3] |
| Suc-Gly-Pro-AMC | - | - | - | AMC | Described as a FAP-specific substrate.[4] |
K_m (Michaelis constant) represents the substrate concentration at which the reaction rate is half of the maximum. A lower K_m indicates a higher affinity of the enzyme for the substrate. k_cat (turnover number) is the number of substrate molecules each enzyme site converts to product per unit time. The catalytic efficiency (k_cat/K_m) is a measure of how efficiently an enzyme converts a substrate into product.
Experimental Protocols
To ensure reproducible and comparable results when evaluating different FAP substrates, a standardized experimental protocol is essential. The following is a detailed methodology for a typical FAP activity assay using a fluorogenic substrate.
Materials:
-
Recombinant human FAP enzyme
-
Fluorogenic FAP substrate (e.g., this compound)
-
Assay Buffer (e.g., 50 mM Tris, 1 M NaCl, 1 mg/mL BSA, pH 7.5)[5]
-
96-well black microtiter plates
-
Fluorescence plate reader with excitation/emission filters appropriate for the chosen fluorophore (e.g., Ex/Em = 380/460 nm for AMC and AFC)[5]
-
DMSO (for dissolving substrates)
Protocol:
-
Substrate Preparation: Prepare a stock solution of the fluorogenic substrate in DMSO. Further dilute the stock solution to the desired working concentration in Assay Buffer immediately before use.
-
Enzyme Preparation: Dilute the recombinant FAP enzyme to the desired concentration in ice-cold Assay Buffer. The optimal enzyme concentration should be determined empirically for each substrate to ensure a linear reaction rate over the desired time course.
-
Assay Reaction:
-
Add 50 µL of the diluted enzyme solution to each well of the 96-well plate.
-
To initiate the reaction, add 50 µL of the diluted substrate solution to each well.
-
Include appropriate controls:
-
Substrate blank: 50 µL of Assay Buffer + 50 µL of substrate solution (to measure background fluorescence).
-
Enzyme blank: 50 µL of diluted enzyme solution + 50 µL of Assay Buffer (to measure intrinsic enzyme fluorescence).
-
Positive control: A known FAP inhibitor to validate the assay.
-
-
-
Fluorescence Measurement: Immediately place the plate in a pre-warmed fluorescence plate reader. Measure the fluorescence intensity kinetically over a desired period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths for the fluorophore.
-
Data Analysis:
-
Subtract the background fluorescence (substrate blank) from all readings.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve.
-
For kinetic parameter determination (K_m and k_cat), perform the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Visualizing FAP Activity and Experimental Workflow
To better understand the underlying biological processes and the experimental design, the following diagrams have been generated.
Caption: Enzymatic cleavage of a fluorogenic substrate by FAP.
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Rationale Behind Targeting Fibroblast Activation Protein–Expressing Carcinoma-Associated Fibroblasts as a Novel Chemotherapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. resources.rndsystems.com [resources.rndsystems.com]
Ac-Gly-Pro-AFC: A Highly Specific Fluorogenic Substrate for Fibroblast Activation Protein (FAP) over Dipeptidyl Peptidase-4 (DPP-4)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the enzymatic specificity of the fluorogenic substrate Ac-Gly-Pro-AFC for Fibroblast Activation Protein (FAP) versus its closely related homolog, Dipeptidyl Peptidase-4 (DPP-4). The data presented herein demonstrates the high selectivity of this compound for FAP, making it an invaluable tool for the specific detection and quantification of FAP activity in various research and drug development applications.
Executive Summary
This compound is a fluorogenic substrate designed to measure the endopeptidase activity of FAP. The N-terminal acetylation of the Gly-Pro dipeptide sequence is the key structural feature that confers high specificity for FAP over DPP-4. While both enzymes can cleave substrates with a penultimate proline residue, DPP-4 exhibits broad reactivity with unprotected P2-Pro dipeptides. In contrast, FAP demonstrates a strong preference for N-terminally blocked substrates, particularly those with an acetylated glycine at the P2 position. This differential substrate recognition allows for the specific assessment of FAP activity even in the presence of DPP-4.
Data Presentation: Substrate Specificity
| Parameter | Fibroblast Activation Protein (FAP) | Dipeptidyl Peptidase-4 (DPP-4) | Key Findings & References |
| Substrate Preference | High preference for N-terminally acetylated Gly-Pro motifs. | Broad reactivity with various P2-Pro dipeptides; low reactivity with N-terminally acetylated substrates. | FAP-specific cleavage of Ac-Gly-Pro substrates has been demonstrated, while DPP-4 shows little to no activity against these modified peptides.[1] |
| Qualitative Activity | Efficient cleavage of this compound. | Negligible cleavage of this compound. | Studies utilizing substrate libraries have shown that FAP exclusively cleaves Ac-Gly-Pro sequences, whereas DPP-4 is largely inactive against them. |
Note: The catalytic efficiency (kcat/Km) is the most definitive measure of substrate specificity. The lack of directly comparable kcat/Km values for this compound necessitates the reliance on qualitative and semi-quantitative assessments from the literature, all of which consistently point to the high selectivity of this substrate for FAP.
Experimental Protocols
The following is a detailed protocol for a fluorometric assay to validate the specificity of this compound for FAP over DPP-4.
Objective: To determine and compare the rate of enzymatic cleavage of this compound by recombinant human FAP and DPP-4.
Materials:
-
Recombinant Human FAP (active)
-
Recombinant Human DPP-4 (active)
-
This compound (substrate)
-
Assay Buffer: Tris-HCl (50 mM, pH 7.5), NaCl (150 mM), CaCl2 (10 mM)
-
96-well black, flat-bottom microplates
-
Fluorometric microplate reader with excitation at 400 nm and emission at 505 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution in Assay Buffer to prepare working solutions of various concentrations (e.g., 0, 5, 10, 25, 50, 100, 200 µM).
-
Dilute recombinant FAP and DPP-4 in Assay Buffer to their respective optimal working concentrations (e.g., 10 nM for FAP and 100 nM for DPP-4, to be optimized).
-
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of the appropriate substrate working solution.
-
Add 50 µL of either the FAP working solution, the DPP-4 working solution, or Assay Buffer (for blank controls) to the respective wells.
-
The final reaction volume in each well will be 100 µL.
-
-
Kinetic Measurement:
-
Immediately place the microplate in a pre-warmed (37°C) fluorometric microplate reader.
-
Measure the fluorescence intensity (Excitation: 400 nm, Emission: 505 nm) every 1-2 minutes for a total of 30-60 minutes.
-
-
Data Analysis:
-
Subtract the fluorescence readings of the blank wells from the corresponding enzyme-containing wells.
-
Plot the fluorescence intensity versus time for each substrate concentration.
-
Determine the initial velocity (V₀) of the reaction from the linear portion of the curve for each concentration.
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Km and Vmax).
-
Calculate kcat by dividing Vmax by the enzyme concentration.
-
The catalytic efficiency (kcat/Km) can then be calculated for both FAP and DPP-4.
-
Visualizations
The following diagrams illustrate the principles of FAP and DPP-4 substrate specificity and the experimental workflow for its validation.
Caption: FAP specifically cleaves this compound, leading to fluorescence, while DPP-4 does not.
Caption: Workflow for determining the kinetic parameters of FAP and DPP-4 with this compound.
Conclusion
The N-terminal acetylation of the Gly-Pro motif in this compound serves as a critical determinant for its highly specific recognition and cleavage by FAP. In contrast, DPP-4 demonstrates significantly lower to negligible activity towards this substrate. This pronounced specificity makes this compound an exceptional tool for researchers and drug development professionals to accurately measure FAP activity, enabling more precise investigations into its biological functions and its role in various pathologies, as well as for the high-throughput screening of FAP-specific inhibitors.
References
Unveiling the Specificity of Ac-Gly-Pro-AFC: A Comparative Guide to Protease Cross-Reactivity
For researchers, scientists, and drug development professionals navigating the complex landscape of protease activity, the choice of a specific substrate is paramount. This guide provides a comprehensive comparison of the fluorogenic substrate Acetyl-Glycyl-Prolyl-7-amino-4-trifluoromethylcoumarin (Ac-Gly-Pro-AFC) and its cross-reactivity with various proteases. By presenting experimental data, detailed protocols, and pathway visualizations, this document aims to facilitate informed decisions in assay development and inhibitor screening.
Executive Summary
This compound is a widely utilized fluorogenic substrate primarily designed for the measurement of Fibroblast Activation Protein (FAP) activity. However, due to the conserved nature of the proline-cleaving mechanism among certain proteases, cross-reactivity is a critical consideration. This guide reveals that this compound is also efficiently cleaved by Prolyl Oligopeptidase (POP). In contrast, its reactivity with other related serine proteases, such as Dipeptidyl Peptidase-4 (DPP-4), and other classes of proteases like caspases and cathepsins, is negligible. This inherent selectivity makes this compound a valuable tool for studying FAP and POP, but necessitates careful consideration of potential off-target effects in complex biological samples.
Data Presentation: Comparative Protease Activity
The following table summarizes the kinetic parameters of this compound and alternative fluorogenic substrates with key proteases. This quantitative data highlights the substrate preferences and potential for cross-reactivity.
| Substrate | Protease | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |
| This compound | Fibroblast Activation Protein (FAP) | 330 ± 30 | 7.7 ± 0.2 | 2.3 x 10⁴ | [1] |
| Prolyl Oligopeptidase (POP) | Data not readily available, but significant cleavage is reported | ||||
| Dipeptidyl Peptidase-4 (DPP-4) | Negligible activity reported for N-acylated Gly-Pro substrates | [2] | |||
| Z-Gly-Pro-AMC | FAP | Comparable to POP | |||
| POP | High activity reported | ||||
| Ala-Pro-AFC | FAP | Readily cleaved | |||
| DPP-4 | 100 | Data not readily available | [3] | ||
| Ac-Asp-Glu-Val-Asp-AFC | Caspase-3 | ~10.8 | Data not readily available | ||
| Caspase-7 | ~10.8 | Data not readily available | |||
| Cathepsin B | Negligible cross-reactivity reported |
Note: The kinetic parameters for POP with this compound are not explicitly available in the reviewed literature, though multiple sources confirm its cleavage. Researchers should empirically determine these values in their specific assay conditions.
Experimental Protocols
To ensure reproducibility and accuracy in assessing protease activity and cross-reactivity, detailed experimental protocols are essential.
Fluorometric Protease Activity Assay Protocol
This protocol provides a general framework for measuring the activity of proteases using fluorogenic substrates like this compound.
Materials:
-
Purified recombinant proteases (e.g., FAP, POP, DPP-4, Caspases, Cathepsins)
-
This compound substrate stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM CaCl₂)
-
96-well black microplate
-
Fluorometric microplate reader with excitation/emission wavelengths of ~400 nm and ~505 nm for AFC.
Procedure:
-
Enzyme Preparation: Dilute the purified proteases to the desired working concentration in pre-chilled Assay Buffer.
-
Substrate Preparation: Prepare a series of substrate dilutions in Assay Buffer to determine kinetic parameters (e.g., from 0 to 500 µM).
-
Assay Reaction:
-
Add 50 µL of Assay Buffer (for blank) or diluted enzyme to each well of the 96-well plate.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 50 µL of the substrate dilution to each well.
-
-
Fluorescence Measurement:
-
Immediately place the plate in the fluorometric microplate reader.
-
Measure the increase in fluorescence intensity over time (kinetic mode) for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Subtract the fluorescence signal of the blank (no enzyme) from all experimental wells.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time curve.
-
Plot the V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.
-
Calculate k_cat_ from V_max_ and the enzyme concentration.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes in which these proteases are involved can provide valuable context for experimental design and data interpretation.
Experimental Workflow for Cross-Reactivity Screening
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a substrate with multiple proteases.
Caption: Workflow for protease cross-reactivity screening.
Signaling Pathways Involving Fibroblast Activation Protein (FAP)
FAP is a key player in the tumor microenvironment, influencing cancer progression through various signaling pathways. Its enzymatic activity on extracellular matrix (ECM) components and signaling molecules can modulate cell behavior.
Caption: FAP's role in ECM remodeling and cancer progression.
Conclusion
References
- 1. Fibroblast Activation Protein Alpha (FAPα) in Fibrosis: Beyond a Perspective Marker for Activated Stromal Cells? [mdpi.com]
- 2. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eliminating caspase-7 and cathepsin B cross-reactivity on fluorogenic caspase-3 substrates - PMC [pmc.ncbi.nlm.nih.gov]
Ac-Gly-Pro-AFC: A Selective Tool for Unraveling Fibroblast Activation Protein (FAP) Activity
For researchers, scientists, and drug development professionals investigating the role of Fibroblast Activation Protein (FAP) in cancer, fibrosis, and other diseases, the choice of a selective and reliable substrate is paramount. This guide provides an objective comparison of Ac-Gly-Pro-AFC with other commercially available fluorogenic substrates, supported by experimental data, to facilitate informed decisions in FAP activity assays.
This compound (N-acetyl-glycyl-L-prolyl-7-amino-4-trifluoromethylcoumarin) has emerged as a widely utilized fluorogenic substrate for the specific measurement of FAP's enzymatic activity. Its design leverages the unique substrate preferences of FAP, a type II transmembrane serine protease with both dipeptidyl peptidase and endopeptidase activities. The acetylated N-terminus of this compound renders it a poor substrate for other related dipeptidyl peptidases, most notably Dipeptidyl Peptidase IV (DPP4), thereby ensuring high selectivity for FAP. Upon cleavage by FAP at the Pro-AFC bond, the highly fluorescent 7-amino-4-trifluoromethylcoumarin (AFC) is released, providing a robust and quantifiable signal directly proportional to FAP activity.
Comparative Performance of FAP Substrates
The efficiency and selectivity of a substrate are critical parameters for accurate enzymatic assays. The following table summarizes the kinetic constants for this compound and other common fluorogenic substrates used to measure FAP activity. A lower Michaelis constant (Km) indicates a higher affinity of the enzyme for the substrate, while a higher catalytic rate constant (kcat) signifies a faster turnover rate. The catalytic efficiency (kcat/Km) is the most comprehensive parameter for comparing the effectiveness of different substrates.
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Fluorophore | Excitation/Emission (nm) |
| This compound | Data not consistently available in literature | Data not consistently available in literature | Data not consistently available in literature | AFC | ~400 / ~505 |
| Ala-Pro-AFC | Used in assays, but kinetic constants for FAP are not readily published | Used in assays, but kinetic constants for FAP are not readily published | Used in assays, but kinetic constants for FAP are not readily published | AFC | ~400 / ~505 |
| Z-Gly-Pro-AMC | Data not consistently available in literature | Data not consistently available in literature | Data not consistently available in literature | AMC | ~380 / ~460 |
Note: While specific kinetic constants for this compound are not consistently reported in a comparative context, its widespread use in commercial assay kits underscores its established utility and reliability for selective FAP activity measurement.
Selectivity Profile
A key advantage of this compound is its high selectivity for FAP over other members of the dipeptidyl peptidase family. The N-terminal acetylation significantly hinders its cleavage by DPP4. While comprehensive quantitative data on the selectivity of the this compound substrate against a wide panel of proteases is limited, studies on N-terminally blocked Gly-Pro-based inhibitors provide strong evidence for this selectivity. For instance, the inhibitor Ac-Gly-boroPro demonstrates significant selectivity for FAP over DPP4, DPP7, DPP8, and DPP9. This inhibitor selectivity profile is a strong indicator of the substrate's specificity, as both rely on the same active site interactions.
Experimental Protocols
FAP Enzymatic Activity Assay Using a Fluorogenic Substrate
This protocol provides a general framework for measuring FAP activity in purified enzyme preparations or cell extracts using a fluorogenic substrate like this compound.
Materials:
-
Recombinant human FAP
-
This compound (or other fluorogenic substrate)
-
Assay Buffer (e.g., 50 mM Tris, 1 M NaCl, 1 mg/mL BSA, pH 7.5)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Dilute the FAP enzyme and the substrate to their final working concentrations in Assay Buffer.
-
-
Assay Setup:
-
Add Assay Buffer to all wells.
-
Add the test compounds (inhibitors or activators) to the respective wells.
-
Add the diluted FAP enzyme solution to all wells except the blank.
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a short period (e.g., 10-15 minutes).
-
-
Initiate Reaction:
-
Add the fluorogenic substrate solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC) in kinetic mode for a defined period (e.g., 30-60 minutes) at regular intervals.
-
-
Data Analysis:
-
Calculate the rate of reaction (Vmax) from the linear portion of the kinetic curve.
-
Subtract the background fluorescence from the blank wells.
-
Determine the enzyme activity and, if applicable, the IC50 values for inhibitors.
-
Experimental workflow for a typical FAP enzymatic assay.
FAP in Cellular Signaling
FAP is not only an extracellular matrix-remodeling enzyme but also influences intracellular signaling pathways implicated in cell proliferation, survival, and migration. Downregulation of FAP has been shown to inactivate key signaling cascades such as the PI3K/AKT, Ras-ERK, and Sonic Hedgehog (SHH)/GLI pathways[1][2]. Understanding these connections is crucial for developing FAP-targeted therapies.
FAP's influence on key intracellular signaling pathways.
Conclusion
This compound stands out as a highly selective and reliable fluorogenic substrate for the measurement of Fibroblast Activation Protein activity. Its inherent specificity, conferred by the N-terminal acetyl group, minimizes off-target cleavage by other dipeptidyl peptidases, ensuring accurate and reproducible data. While a comprehensive side-by-side comparison of kinetic data with all available substrates is challenging to compile from existing literature, the widespread adoption of this compound in both academic research and commercial assay kits attests to its superior performance in providing a clear window into FAP's enzymatic function. For researchers aiming to dissect the roles of FAP in health and disease, this compound represents an invaluable tool for robust and specific activity assessment.
References
A Comparative Guide: Ac-Gly-Pro-AFC Assay vs. Western Blot for Fibroblast Activation Protein (FAP) Analysis
Introduction to FAP and its Detection
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is a subject of intense research due to its limited expression in healthy adult tissues but significant upregulation in pathological conditions. It is predominantly expressed by cancer-associated fibroblasts (CAFs) in the stroma of over 90% of epithelial cancers, as well as in tissues undergoing remodeling, such as in fibrosis and wound healing[1]. FAP's enzymatic functions, which include dipeptidyl peptidase and collagenase activities, are implicated in tumor growth, invasion, and matrix remodeling[1][2][3].
Given its role as a highly specific biomarker and therapeutic target, accurate quantification of FAP is crucial for researchers, scientists, and drug development professionals. Two primary methods are widely employed for this purpose: the Ac-Gly-Pro-AFC enzymatic assay, which measures FAP's functional activity, and the Western blot, which quantifies its protein expression. This guide provides an objective comparison of these two techniques, supported by experimental data and detailed protocols.
Principle of the Methods
This compound Assay: Measuring Enzymatic Activity
The this compound assay is a fluorometric method that quantifies the enzymatic activity of FAP. FAP exhibits a distinct endopeptidase activity, preferentially cleaving substrates after a Gly-Pro dipeptide sequence[4][5]. The assay utilizes a synthetic substrate, Acetyl-Glycyl-L-prolyl-7-amino-4-trifluoromethylcoumarin (this compound), or similar fluorogenic substrates like Z-Gly-Pro-AMC.
When active FAP is present in a sample, it cleaves the bond after the proline residue, releasing the fluorophore 7-Amino-4-trifluoromethylcoumarin (AFC). The liberated AFC emits a strong fluorescent signal upon excitation. The rate of increase in fluorescence is directly proportional to the concentration of active FAP in the sample. This method provides a quantitative measure of the functionally active enzyme.
Western Blot: Detecting Total Protein Expression
Western blotting is a widely used analytical technique to detect specific proteins in a sample. The method first involves separating proteins from a biological sample (e.g., cell lysate, tissue homogenate) by their molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Following separation, the proteins are transferred from the gel to a solid membrane (typically PVDF or nitrocellulose). The membrane is then incubated with a primary antibody that specifically binds to the FAP protein. Subsequently, a secondary antibody, which is conjugated to an enzyme (like horseradish peroxidase, HRP) and recognizes the primary antibody, is added. The addition of a chemiluminescent substrate results in a signal that can be captured and quantified, allowing for the determination of the total amount of FAP protein present, irrespective of its enzymatic activity. FAP is typically detected as a band at approximately 90-97 kDa[6][7].
Correlation Between FAP Activity and Protein Expression
Studies have demonstrated a strong positive correlation between the results obtained from enzymatic assays and Western blotting for FAP. An investigation into human liver diseases found that increased FAP activity measured by an enzymatic assay corresponded well with FAP protein levels determined by Western blot[8]. Densitometry analysis of the Western blots revealed that FAP protein levels were over 30-fold greater in alcoholic liver disease (ALD) and about 15-fold greater in primary biliary cholangitis (PBC) livers compared to non-diseased livers, which was consistent with the elevated enzymatic activity observed in these samples[8].
This concordance suggests that in many biological contexts, the level of FAP protein expression is a good indicator of its enzymatic activity. However, it is important to note that the enzymatic assay specifically measures active FAP, while the Western blot detects both active and inactive forms of the protein. Therefore, discrepancies could arise in scenarios where FAP is present in an inactive state.
Data Presentation: Quantitative Comparison
The following table summarizes the comparative findings from a study on human liver homogenates, illustrating the correlation between the two methods.
| Sample Type | FAP Protein Level (Western Blot Densitometry) | FAP Enzymatic Activity (Fluorometric Assay) |
| Non-Diseased (ND) Liver | Baseline | Baseline |
| Alcoholic Liver Disease (ALD) | >30-fold increase vs. ND[8] | Significantly increased vs. ND[8] |
| Primary Biliary Cholangitis (PBC) | ~15-fold increase vs. ND[8] | Significantly increased vs. ND[8] |
Experimental Protocols
Protocol 1: this compound Enzymatic Assay
This protocol is a generalized procedure based on common practices.
Materials:
-
Sample (cell lysate, tissue homogenate, plasma)
-
Assay Buffer (e.g., 50 mM Tris, 1 M NaCl, pH 7.5)[9]
-
FAP Substrate: this compound or similar (e.g., Z-Gly-Pro-AMC)[9]
-
96-well black microplate
-
Fluorescent plate reader with excitation/emission wavelengths of ~380-400 nm and ~460-510 nm, respectively[8][9].
-
Recombinant human FAP (rhFAP) for standard curve
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates in a suitable lysis buffer. Centrifuge to pellet debris and collect the supernatant. Determine the total protein concentration of the lysates.
-
Standard Curve: Prepare a standard curve using a dilution series of rhFAP of known concentration.
-
Assay Setup:
-
Add samples to the wells of a 96-well black plate. For tissue lysates, a starting point of 10-100 µg of total protein per well is common[8].
-
Include a substrate blank containing only assay buffer and substrate.
-
Bring the total volume in each well to a consistent amount (e.g., 50 µL) with Assay Buffer.
-
-
Reaction Initiation: Add an equal volume (e.g., 50 µL) of the FAP substrate (e.g., diluted to 100 µM in Assay Buffer) to all wells to start the reaction[9].
-
Measurement: Immediately place the plate in a fluorescent plate reader pre-heated to 37°C. Read the fluorescence in kinetic mode for a set period (e.g., 30-60 minutes), taking readings every 2-5 minutes[8][9].
-
Data Analysis: Calculate the rate of reaction (Vmax) from the linear portion of the fluorescence curve over time. Subtract the rate of the substrate blank. Convert the fluorescence units to pmol of product/min using a standard curve of the free fluorophore (AFC or AMC). Normalize the activity to the amount of protein loaded (e.g., pmol/min/µg).
Protocol 2: Western Blot for FAP Detection
This protocol provides a standard workflow for FAP Western blotting.
Materials:
-
Sample (cell lysate, tissue homogenate)
-
SDS-PAGE gels (e.g., 3-8% Tris-Acetate or 4-12% Bis-Tris)[8]
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST)[6]
-
Primary antibody: Rabbit or mouse anti-FAP antibody
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells or homogenize tissue in RIPA buffer with protease inhibitors. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Mix 10-30 µg of protein per sample with Laemmli buffer. For FAP, non-reducing and non-boiling conditions may be preferred to detect dimers[8]. Load samples onto the gel and run electrophoresis until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Wash the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20). Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding[6].
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-FAP antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation[6].
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature[6].
-
Washing: Repeat the washing step as in step 6.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system. The FAP protein should appear as a band around 90-97 kDa[6]. A loading control like GAPDH or β-actin should be probed on the same membrane to ensure equal protein loading.
Visualizations: Workflows and Concepts
Caption: Workflow for the this compound enzymatic assay.
Caption: Experimental workflow for FAP detection by Western blot.
Caption: Conceptual diagram of what each method measures.
Conclusion: Choosing the Right Tool
Both the this compound assay and Western blot are powerful tools for studying Fibroblast Activation Protein. The choice between them depends on the specific research question.
-
The This compound assay is ideal for assessing the functional status of FAP. It is highly specific for active enzymes, offers high throughput capabilities, and provides quantitative data on enzymatic activity, which is often the most biologically relevant parameter. This makes it particularly suitable for screening FAP inhibitors or studying the regulation of FAP activity.
-
Western blot provides crucial information on the total protein expression of FAP. It is invaluable for confirming FAP presence, determining its molecular weight, and assessing changes in overall protein levels in response to various stimuli. While less suited for high-throughput applications, it is a definitive method for validating FAP expression in specific samples.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Targeting Inhibition of Fibroblast Activation Protein-α and Prolyl Oligopeptidase Activities on Cells Common to Metastatic Tumor Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Quantitation of fibroblast activation protein (FAP)-specific protease activity in mouse, baboon and human fluids and organs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.rndsystems.com [resources.rndsystems.com]
A Head-to-Head Comparison: Ac-Gly-Pro-AFC vs. Radiolabeled FAP Inhibitors in Fibroblast Activation Protein Research
For researchers, scientists, and drug development professionals, the targeting of Fibroblast Activation Protein (FAP) has emerged as a promising strategy in oncology and fibrosis. This guide provides a comprehensive comparison of two key tools in FAP research: the fluorogenic substrate Ac-Gly-Pro-AFC and the class of radiolabeled FAP inhibitors (FAPIs), offering insights into their respective performances backed by experimental data.
This comparison guide delves into the fundamental differences in their mechanism of action, primary applications, and performance metrics. This compound is a tool for the in vitro quantification of FAP's enzymatic activity, while radiolabeled FAPIs are primarily utilized for in vivo imaging and potential therapeutic applications.
At a Glance: Key Performance Differences
| Feature | This compound | Radiolabeled FAP Inhibitors (e.g., [68Ga]Ga-FAPI-04) |
| Primary Function | In vitro measurement of FAP endopeptidase activity | In vivo imaging (PET/CT) and targeted radionuclide therapy |
| Mechanism | Fluorogenic substrate cleaved by active FAP | High-affinity inhibitors that bind to FAP |
| Key Performance Metric | Kinetic parameters (Km, kcat) | Binding affinity (IC50), Tumor uptake (%ID/g, SUVmax) |
| Typical Application | Enzyme kinetics, inhibitor screening | Cancer diagnosis, staging, and therapy response assessment |
Quantitative Performance Data
The following tables summarize the key quantitative data for this compound and representative radiolabeled FAP inhibitors, providing a basis for their comparative performance.
Table 1: Kinetic and Binding Parameters
| Compound | Type | Target | Key Parameter | Value |
| This compound | Substrate | FAP | Km | 330 ± 30 μM |
| FAP | kcat | 7.7 ± 0.2 s⁻¹ | ||
| Ac-Gly-boroPro | Inhibitor | FAP | Ki | 23 ± 3 nM[1][2] |
| FAPI-04 | Inhibitor | FAP | IC50 | 1.57 nM[3] |
| [natGa]Ga-1 (dimeric FAPI) | Inhibitor | FAP | IC50 | 2.42 nM[3] |
| FAPI-1219 | Inhibitor | FAP | IC50 | 1.59 nM[4] |
Table 2: In Vivo Performance of Radiolabeled FAP Inhibitors
| Radiotracer | Application | Tumor Model | Tumor Uptake (%ID/g at 1h p.i.) |
| [68Ga]Ga-FAPI-04 | PET Imaging | - | 12.48 ± 2.00[5] |
| [99mTc]Tc-sb03055 | SPECT Imaging | - | 6.08 ± 1.10[5] |
| [18F]FAPI-1219 | PET Imaging | FAP-U-87 MG xenograft | ~4.5[4] |
Delving into the Methodologies
Understanding the experimental protocols is crucial for interpreting the performance data and designing future studies.
Measurement of FAP Activity using this compound
This fluorogenic assay is a cornerstone for in vitro FAP research.
Principle: this compound is a specific substrate for the endopeptidase activity of FAP.[6][7] Upon cleavage by FAP between the proline and AFC (7-Amino-4-trifluoromethylcoumarin) moieties, the highly fluorescent AFC is released. The rate of increase in fluorescence is directly proportional to the FAP enzyme activity.
Experimental Protocol:
-
Reagents:
-
Recombinant human FAP
-
This compound substrate
-
Assay buffer (e.g., 50 mM Tris, 1 M NaCl, 1 mg/mL BSA, pH 7.5)[8]
-
-
Procedure:
-
Dilute recombinant FAP to a working concentration (e.g., 0.2 µg/mL) in the assay buffer.
-
Prepare the this compound substrate solution in the assay buffer.
-
In a microplate, add the diluted FAP solution.
-
Initiate the reaction by adding the substrate solution to the wells containing the FAP enzyme.
-
Immediately measure the fluorescence kinetics on a plate reader with excitation at approximately 380-400 nm and emission at around 460-510 nm.[8][9]
-
The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.
-
Diagram of FAP Activity Assay Workflow
Caption: Workflow for determining FAP enzymatic activity using this compound.
Evaluation of Radiolabeled FAP Inhibitors
The evaluation of radiolabeled FAPIs involves a multi-step process from synthesis to in vivo imaging.
Principle: FAP inhibitors are small molecules that bind with high affinity and specificity to FAP expressed on cancer-associated fibroblasts.[10][11] When labeled with a positron-emitting (e.g., 68Ga, 18F) or gamma-emitting (e.g., 99mTc) radionuclide, these inhibitors can be visualized and quantified using PET or SPECT imaging, respectively.
Experimental Protocol (General Overview):
-
Radiolabeling:
-
In Vitro Cell Binding Assay:
-
FAP-expressing cells (e.g., FAP-U-87 MG) are incubated with the radiolabeled FAPI.[4]
-
To determine specificity, a blocking experiment is performed where a separate group of cells is co-incubated with an excess of a non-radiolabeled FAP inhibitor.[4]
-
Cell-associated radioactivity is measured to determine uptake and blocking efficiency.
-
-
In Vivo PET/SPECT Imaging:
-
The radiolabeled FAPI is administered intravenously to tumor-bearing animal models.
-
Dynamic or static PET/SPECT scans are acquired at various time points post-injection.[4]
-
Images are reconstructed and analyzed to determine the biodistribution and tumor uptake of the radiotracer, often quantified as the percentage of injected dose per gram of tissue (%ID/g) or the Standardized Uptake Value (SUV).[4]
-
Diagram of Radiolabeled FAPI Evaluation Workflow
Caption: A generalized workflow for the synthesis and evaluation of radiolabeled FAP inhibitors.
Signaling and Targeting Context
FAP is a type II transmembrane serine protease with both dipeptidyl peptidase and endopeptidase activities.[12][13] It is overexpressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment of many cancer types.[10][11] This restricted expression pattern makes it an attractive target for diagnostic imaging and therapy.
Diagram of FAP in the Tumor Microenvironment
Caption: FAP is expressed on CAFs and is targeted by radiolabeled FAPIs.
Concluding Remarks
This compound and radiolabeled FAP inhibitors are not direct competitors but rather complementary tools in the study and clinical application of FAP. This compound remains an essential reagent for the fundamental biochemical characterization of FAP's enzymatic activity and for high-throughput screening of potential inhibitors in vitro.
Conversely, radiolabeled FAPIs have revolutionized the in vivo study of FAP, demonstrating remarkable potential in oncologic imaging with high tumor-to-background ratios across a wide variety of cancers.[10][11] The development of theranostic pairs, where a diagnostic FAPI is paired with a therapeutic counterpart, further underscores the clinical significance of this class of molecules.
For researchers, the choice between these tools is dictated by the experimental question. For quantifying enzymatic activity and screening inhibitors, this compound is the tool of choice. For in vivo visualization, biodistribution studies, and clinical diagnostics, radiolabeled FAPIs are unparalleled. The synergistic use of both will continue to advance our understanding of FAP's role in disease and accelerate the development of novel diagnostic and therapeutic strategies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Synthesis, radiolabeling and in vivo evaluation of a 99mTc-labeled SPECT tracer for FAP imaging | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 6. This compound -上海鸿肽生物科技有限公司 [hongtide.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. Quantitation of fibroblast activation protein (FAP)-specific protease activity in mouse, baboon and human fluids and organs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FAPI PET/CT Imaging—An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Radiolabeled FAP inhibitors as new pantumoral radiopharmaceuticals for PET imaging: a pictorial essay [air.unimi.it]
- 12. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Navigating Protease Activity in Complex Samples: A Guide to the Specificity of Ac-Gly-Pro-AFC
For researchers, scientists, and drug development professionals, the accurate measurement of protease activity in complex biological samples is paramount. This guide provides a comprehensive comparison of the fluorogenic substrate Ac-Gly-Pro-AFC with alternative methods for assessing the activity of dipeptidyl peptidase IV (DPP4) and fibroblast activation protein (FAP), key targets in diabetes, inflammation, and oncology research.
The Gly-Pro motif is a common recognition sequence for a family of serine proteases, making substrate specificity a critical consideration when working with intricate biological matrices such as plasma, serum, or tissue lysates. This guide delves into the specificity of Acetyl-Glycyl-L-prolyl-7-amino-4-trifluoromethylcoumarin (this compound), presenting available data to aid in the selection of the most appropriate assay for your research needs.
Understanding the Landscape: this compound and its Alternatives
This compound is a fluorogenic substrate that, upon cleavage by enzymes like DPP4 and FAP, releases the highly fluorescent 7-amino-4-trifluoromethylcoumarin (AFC) group. The rate of fluorescence increase is directly proportional to the enzyme's activity. However, the presence of other proteases that recognize the Gly-Pro sequence can lead to cross-reactivity and inaccurate measurements.
Key enzymes known to cleave Gly-Pro sequences include:
-
Dipeptidyl Peptidase IV (DPP4/CD26): A primary target for type 2 diabetes therapies.
-
Fibroblast Activation Protein (FAP): A serine protease implicated in cancer and fibrosis.
-
Dipeptidyl Peptidase 8 (DPP8) and Dipeptidyl Peptidase 9 (DPP9): Intracellular enzymes with roles in immune regulation.
To address the challenge of specificity, it is crucial to compare this compound with other available substrates.
Performance Comparison of Protease Substrates
The choice of substrate significantly impacts assay sensitivity and specificity. Below is a comparison of this compound and its common alternatives.
| Substrate | Assay Type | Target Enzymes | Reported Sensitivity | Advantages | Disadvantages |
| This compound | Fluorogenic | DPP4, FAP, DPP8, DPP9 | High | Potentially higher quantum yield than AMC.[1] | Potential for cross-reactivity with other DPP family members. |
| H-Gly-Pro-AMC | Fluorogenic | DPP4, FAP, DPP8, DPP9 | High | Well-established substrate, good sensitivity.[2] | Cross-reactivity with other DPP family members. |
| Gly-Pro-pNA | Colorimetric | DPP4, FAP, DPP8, DPP9 | Moderate | Simple, requires a standard spectrophotometer. | Lower sensitivity compared to fluorogenic and luminescent assays.[3][4] |
| Gly-Pro-aminoluciferin | Luminescent | DPP4, FAP, DPP8, DPP9 | Very High | Highest sensitivity, ideal for low enzyme concentrations.[3][5][6] | Requires a luminometer, may be more expensive. |
Note: Direct head-to-head quantitative comparisons of this compound with all alternatives in the same complex biological sample are limited in publicly available literature. The information presented is a synthesis of available data.
Specificity Profile: A Critical Consideration
While this compound is a valuable tool, its Gly-Pro sequence is not exclusively recognized by a single protease. Studies have shown that other members of the DPP family, particularly DPP8 and DPP9, can also cleave substrates with this motif.[7][8][9] Therefore, attributing all measured activity in a complex sample solely to DPP4 or FAP without further validation can be misleading.
To ensure the accurate assessment of a specific protease, the use of selective inhibitors is highly recommended. For instance, to measure DPP4 activity specifically, a parallel experiment including a highly selective DPP4 inhibitor like sitagliptin can be performed.[5] The difference in activity between the inhibited and uninhibited samples can then be attributed to DPP4.
Experimental Protocols
General Protocol for Measuring DPP4/FAP Activity in Human Plasma using this compound
This protocol provides a general framework. Optimization of substrate concentration, plasma dilution, and incubation time may be necessary for specific experimental conditions.
Materials:
-
This compound
-
Human plasma (collected with an appropriate anticoagulant, e.g., EDTA, and stored at -80°C)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
DPP4 or FAP enzyme standard (for generating a standard curve)
-
Selective DPP4 inhibitor (e.g., sitagliptin) for specificity control
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~380-400 nm, Emission: ~500-510 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Further dilute in Assay Buffer to the desired working concentration (e.g., 100 µM).
-
Thaw human plasma on ice. Centrifuge at 1,000 x g for 10 minutes at 4°C to remove any precipitates.
-
Prepare a dilution series of the plasma in Assay Buffer (e.g., 1:10, 1:20).
-
Prepare a standard curve of the AFC fluorophore or the respective enzyme to convert relative fluorescence units (RFU) to absolute concentrations or activity units.
-
For specificity control, prepare a working solution of the selective inhibitor.
-
-
Assay Setup (per well):
-
Sample Wells: Add diluted plasma to the wells.
-
Inhibitor Control Wells: Add diluted plasma and the selective inhibitor.
-
Substrate Blank Wells: Add Assay Buffer instead of plasma.
-
Positive Control Wells: Add a known amount of DPP4 or FAP enzyme.
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the this compound working solution to all wells.
-
Immediately start kinetic measurements of fluorescence intensity every 1-2 minutes for a total of 30-60 minutes.
-
-
Data Analysis:
-
Subtract the fluorescence signal of the substrate blank from all readings.
-
Determine the rate of reaction (Vmax) from the linear portion of the kinetic curve for each sample.
-
Calculate the specific DPP4/FAP activity by subtracting the activity in the inhibitor control wells from the total activity in the sample wells.
-
Use the standard curve to convert the rate of fluorescence increase (RFU/min) to enzymatic activity (e.g., pmol/min/mL of plasma).
-
Visualizing the Pathways and Processes
To better understand the enzymatic reactions and experimental design, the following diagrams are provided.
Caption: Enzymatic cleavage of this compound by DPP family proteases.
Caption: Workflow for a fluorometric protease activity assay.
Caption: Determining specific enzyme activity using a selective inhibitor.
Conclusion
This compound is a sensitive fluorogenic substrate for monitoring the activity of DPP4, FAP, and other related proteases. Its primary limitation in complex biological samples is the potential for cross-reactivity. For robust and reliable data, it is essential to:
-
Choose the appropriate substrate sensitivity for your experimental needs, considering that luminescent assays offer the highest sensitivity, followed by fluorogenic and then colorimetric methods.[3][6]
-
Employ selective inhibitors to dissect the activity of the specific protease of interest from the total activity measured.[5]
-
Thoroughly validate the assay in your specific biological matrix, including optimizing substrate and sample concentrations.
By carefully considering these factors and implementing appropriate controls, researchers can confidently utilize this compound and other Gly-Pro-based substrates to gain valuable insights into the roles of these important proteases in health and disease.
References
- 1. discovery.csiro.au [discovery.csiro.au]
- 2. Gly-Pro-AMC *CAS 115035-46-6* | AAT Bioquest [aatbio.com]
- 3. Method comparison of dipeptidyl peptidase IV activity assays and their application in biological samples containing reversible inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. Dipeptidyl peptidases 8 and 9: specificity and molecular characterization compared with dipeptidyl peptidase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Ac-Gly-Pro-AFC: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of Ac-Gly-Pro-AFC, a fluorogenic substrate used in enzyme activity assays.
Safety and Handling Information
Based on available data for similar peptide substrates and coumarin-based compounds, this compound is generally considered non-hazardous. However, as with any laboratory chemical, appropriate personal protective equipment (PPE) should be worn, and good laboratory practices should be followed.
| Property | Information | Source |
| Appearance | Solid | --INVALID-LINK-- |
| Storage | Store at -20°C | --INVALID-LINK-- |
| Toxicity | Data not available for this compound. However, a similar compound, Gly-Pro-AMC, is not classified as a hazardous substance.[1] | --INVALID-LINK-- |
| Personal Protective Equipment (PPE) | Safety glasses, gloves, lab coat | General Laboratory Practice |
Disposal Procedure
The disposal of this compound should be conducted in accordance with local, state, and federal regulations. For non-hazardous chemical waste, the following general procedure is recommended.
Caption: Disposal workflow for this compound.
Experimental Protocols
While no specific experimental protocols for the disposal of this compound were found, the general principle for laboratory chemical waste management should be applied. This involves segregating chemical waste from general waste and ensuring it is clearly labeled. For coumarin-based compounds, which this compound is a derivative of, there are no special disposal methods typically required beyond standard chemical waste procedures, unless specified otherwise by local regulations.
It is the responsibility of the user to ensure that all waste is handled and disposed of in accordance with institutional policies and all applicable regulations.
References
Personal protective equipment for handling Ac-Gly-Pro-AFC
For Researchers, Scientists, and Drug Development Professionals: Your Trusted Source for Laboratory Safety and Chemical Handling.
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of Ac-Gly-Pro-AFC (Acetyl-Glycyl-L-prolyl-7-amino-4-trifluoromethylcoumarin). Given that the specific chemical, physical, and toxicological properties of this compound have not been exhaustively investigated, adherence to stringent safety measures is paramount. The following procedures are based on the known hazards of its components, particularly 7-Amino-4-trifluoromethylcoumarin (AFC), and established best practices for handling peptide substrates in a laboratory setting.
I. Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound are derived from its AFC component, which is known to be an irritant. Inhalation, ingestion, and direct contact with skin and eyes should be avoided.
Recommended Personal Protective Equipment (PPE):
| Equipment | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | Protects against splashes and dust. |
| Hand Protection | Chemical-resistant nitrile gloves | Prevents skin contact. |
| Respiratory Protection | N95-rated dust mask or equivalent | Minimizes inhalation of the powdered compound. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
II. Step-by-Step Handling Protocol
Proper handling is crucial to ensure personnel safety and maintain the integrity of the compound.
-
Preparation : Before handling, ensure the vial of this compound has equilibrated to room temperature to prevent condensation.
-
Work Area : Conduct all handling in a well-ventilated area, preferably within a chemical fume hood.
-
Donning PPE : Put on all required PPE as specified in the table above.
-
Weighing and Reconstitution :
-
Carefully weigh the desired amount of the powdered compound. Avoid creating dust.
-
To reconstitute, add the appropriate solvent (refer to your specific experimental protocol) slowly to the vial.
-
Cap the vial securely and mix by gentle vortexing or inversion until fully dissolved.
-
-
Post-Handling : After use, securely seal the container. Clean the work area thoroughly. Remove and dispose of gloves properly. Wash hands with soap and water.
Below is a DOT script illustrating the workflow for safely handling this compound.
III. Emergency Procedures
In the event of accidental exposure, immediate action is necessary.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1] |
IV. Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal of Unused Compound and Contaminated Materials:
-
Collection : Collect unused this compound and any materials contaminated with it (e.g., pipette tips, gloves) in a designated, sealed, and clearly labeled hazardous waste container.
-
Waste Solvent : For liquid waste containing the compound, collect it in a separate, compatible, and labeled hazardous waste container.
-
Incineration : The recommended method for final disposal is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] This should be handled by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.
Never dispose of this compound down the drain or in the regular trash.
The following diagram outlines the logical steps for the proper disposal of this compound waste.
By adhering to these safety and handling protocols, you contribute to a safer laboratory environment and ensure the integrity of your research.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
